molecular formula C13H14O3 B157323 5-(4-Methoxyphenyl)cyclohexane-1,3-dione CAS No. 1774-12-5

5-(4-Methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B157323
CAS No.: 1774-12-5
M. Wt: 218.25 g/mol
InChI Key: AHYCBDWPHFFKFK-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)cyclohexane-1,3-dione is a functionalized cyclohexane-1,3-dione derivative of interest in organic and medicinal chemistry research. Compounds based on the 1,3-dione scaffold are recognized as versatile building blocks and key intermediates in the synthesis of various heterocyclic compounds . The structure, featuring a 4-methoxyphenyl substituent, suggests potential for further chemical modification, making it a candidate for the development of novel chemical entities. Researchers can explore its utility as a precursor in the synthesis of more complex molecules, such as benzil derivatives, which are valuable intermediates for compounds like imidazoles and quinoxalines . Furthermore, 1,3-cyclohexanedione itself is known to be an intermediate in pharmaceutical synthesis, indicating the potential relevance of its derivatives in drug discovery pipelines . This product is intended for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYCBDWPHFFKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324186
Record name 5-(4-methoxyphenyl)cyclohexane-1,3-dione
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774-12-5
Record name 1774-12-5
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Record name 5-(4-methoxyphenyl)cyclohexane-1,3-dione
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Record name 5-(4-Methoxyphenyl)cyclohexane-1,3-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 5-(4-Methoxyphenyl)cyclohexane-1,3-dione, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, followed by a Michael addition with diethyl malonate. The resulting adduct undergoes an intramolecular Dieckmann condensation to yield a cyclic β-ketoester, which is subsequently hydrolyzed and decarboxylated to afford the final product. This document details the underlying reaction mechanisms, provides structured experimental protocols for each key transformation, and presents quantitative data in a clear, tabular format.

Introduction

5-Arylcyclohexane-1,3-diones are a class of organic compounds that serve as important intermediates in the synthesis of a wide range of biologically active molecules. Their inherent functionality allows for diverse chemical modifications, making them attractive scaffolds in drug discovery programs. The 4-methoxyphenyl substituent, in particular, is a common feature in many pharmacologically active agents due to its electronic and steric properties, which can influence binding affinity and metabolic stability. This guide delineates a robust and well-established synthetic route to this compound, providing the necessary detail for its replication and optimization in a laboratory setting.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a three-stage process, as illustrated in the workflow diagram below.

G cluster_0 Stage 1: Claisen-Schmidt Condensation cluster_1 Stage 2: Michael Addition cluster_2 Stage 3: Cyclization & Decarboxylation A 4-Methoxybenzaldehyde + Acetone B 4-(4-Methoxyphenyl)but-3-en-2-one A->B  Base Catalyst (e.g., NaOH)   D Diethyl 2-(1-(4-methoxyphenyl)-3-oxobutyl)malonate B->D C Diethyl Malonate C->D  Base Catalyst (e.g., NaOEt)   E Ethyl 2,4-dioxo-5-(4-methoxyphenyl)cyclohexane-1-carboxylate D->E  Dieckmann Condensation (Base)   F This compound E->F  Hydrolysis & Decarboxylation (Acid/Heat)   G cluster_0 Mechanism of Claisen-Schmidt Condensation start Acetone + OH⁻ enolate Enolate Intermediate start->enolate Deprotonation aldehyde 4-Methoxybenzaldehyde enolate->aldehyde Nucleophilic Attack adduct Aldol Adduct aldehyde->adduct Protonation product 4-(4-Methoxyphenyl)but-3-en-2-one adduct->product Dehydration G cluster_1 Mechanism of Michael Addition start Diethyl Malonate + Base enolate Malonate Enolate start->enolate Deprotonation chalcone 4-(4-Methoxyphenyl)but-3-en-2-one enolate->chalcone 1,4-Conjugate Addition adduct_enolate Enolate Adduct chalcone->adduct_enolate product Michael Adduct adduct_enolate->product Protonation G cluster_2 Mechanism of Dieckmann Condensation, Hydrolysis, and Decarboxylation start Michael Adduct + Base enolate Intramolecular Enolate start->enolate Deprotonation cyclic_intermediate Cyclic β-Ketoester enolate->cyclic_intermediate Intramolecular Cyclization hydrolyzed β-Keto Acid cyclic_intermediate->hydrolyzed Hydrolysis product This compound hydrolyzed->product Decarboxylation (Heat)

An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Methoxyphenyl)cyclohexane-1,3-dione is a dicarbonyl compound belonging to a class of molecules that have garnered significant interest in medicinal chemistry and agrochemistry. Derivatives of cyclohexane-1,3-dione are recognized for a wide array of biological activities, including potent anticancer and herbicidal properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It details plausible experimental protocols for its synthesis and analysis and explores its potential mechanisms of action, focusing on two key signaling pathways: the inhibition of the c-Met receptor tyrosine kinase and the disruption of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This document aims to serve as a foundational resource for professionals engaged in the research and development of novel therapeutics and agrochemicals based on the cyclohexane-1,3-dione scaffold.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₄O₃--INVALID-LINK--
Molecular Weight 218.25 g/mol --INVALID-LINK--
CAS Number 1774-12-5--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Melting Point 179.5-183.5 °C--INVALID-LINK--
Boiling Point 394.4 ± 42.0 °C(Predicted) --INVALID-LINK--
Density 1.163 ± 0.06 g/cm³(Predicted) --INVALID-LINK--
logP (o/w) 1.3(Computed, XLogP3) --INVALID-LINK--
Polar Surface Area 43.4 Ų(Computed) --INVALID-LINK--
pKa Data not availableN/A
Solubility Data not availableN/A

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not explicitly detailed in readily available literature, a plausible synthetic route can be constructed based on well-established organic chemistry principles, particularly the Michael addition reaction.

Plausible Synthesis Workflow

The synthesis would likely involve the reaction of a Michael acceptor, such as 4-methoxy-α,β-unsaturated aldehyde or ketone, with a Michael donor like 1,3-cyclohexanedione or a synthetic equivalent under basic conditions.

G cluster_reactants Starting Materials cluster_reaction Reaction & Workup cluster_product Purification & Product donor 1,3-Cyclohexanedione (Michael Donor) step2 Step 2: Michael Addition (Sodium Ethoxide, Ethanol) donor->step2 acceptor 4-Methoxybenzaldehyde step1 Step 1: Knoevenagel Condensation (Piperidine, Ethanol, Reflux) acceptor->step1 step1->step2 Intermediate: 4-Methoxychalcone derivative step3 Step 3: Acidic Workup & Hydrolysis (aq. HCl) step2->step3 purification Purification (Recrystallization from Ethanol/Water) step3->purification product Final Product: This compound purification->product

Caption: Plausible synthetic workflow for this compound.

Detailed Methodology (Hypothetical)
  • Preparation of the Michael Acceptor: 4-Methoxybenzaldehyde is reacted with a suitable ketone (e.g., acetone) under basic conditions (Knoevenagel or Claisen-Schmidt condensation) to form an α,β-unsaturated ketone (a chalcone derivative).

  • Michael Addition: 1,3-Cyclohexanedione is deprotonated using a base such as sodium ethoxide in ethanol. The resulting enolate anion is then reacted with the previously synthesized chalcone derivative. This 1,4-conjugate addition forms the core structure.

  • Cyclization and Workup: The intermediate product undergoes an intramolecular cyclization, followed by acidic workup (e.g., with dilute HCl) to neutralize the base and facilitate hydrolysis if any protecting groups were used.

  • Purification: The crude product is isolated via filtration and purified, typically by recrystallization from a suitable solvent system like ethanol/water, to yield the final, pure this compound.

  • Analysis: The structure and purity of the final compound would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Biological Activity and Signaling Pathways

Derivatives of cyclohexane-1,3-dione are known to exhibit potent biological activities by interacting with specific enzyme targets. Two of the most prominent mechanisms are the inhibition of the c-Met receptor tyrosine kinase, relevant to cancer therapy, and the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides.

c-Met Kinase Inhibition (Anticancer Activity)

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates multiple downstream signaling cascades that drive cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of this pathway is a hallmark of many cancers.[3] Cyclohexane-1,3-dione derivatives have been identified as inhibitors of the c-Met kinase, blocking these oncogenic signals.

G cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS/MAPK Pathway cMet->RAS Activates PI3K PI3K/AKT Pathway cMet->PI3K Activates STAT STAT Pathway cMet->STAT Activates Inhibitor 5-(4-Methoxyphenyl) cyclohexane-1,3-dione Inhibitor->cMet Inhibits Kinase Activity Proliferation Proliferation RAS->Proliferation Survival Survival PI3K->Survival Invasion Invasion/ Metastasis STAT->Invasion

Caption: Inhibition of the c-Met signaling pathway by the target compound.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition (Herbicidal Activity)

HPPD is a key enzyme in the tyrosine catabolism pathway in plants. It is essential for the biosynthesis of plastoquinones and tocopherols.[4][5] Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is involved in the synthesis of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, these compounds prevent carotenoid synthesis, leading to chlorophyll degradation and a characteristic "bleaching" effect, ultimately causing plant death.[6]

G Tyr Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyr->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate HPPD->HGA Inhibitor 5-(4-Methoxyphenyl) cyclohexane-1,3-dione Inhibitor->HPPD Inhibits Plasto Plastoquinone Biosynthesis HGA->Plasto Carotenoid Carotenoid Biosynthesis Plasto->Carotenoid Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Carotenoid->Chlorophyll Protects from Photo-oxidation Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Degradation

Caption: Mechanism of action for HPPD-inhibiting herbicides.

Conclusion

This compound serves as a representative scaffold for a class of compounds with significant, dual-potential applications in oncology and agriculture. Its physicochemical properties are foundational to understanding its behavior in biological and environmental systems. While specific experimental data for some parameters remain to be determined, the established activities of its structural analogs provide robust starting points for further investigation. The elucidated mechanisms of action, primarily through the inhibition of c-Met and HPPD, offer clear pathways for the rational design of new, highly selective, and potent modulators for therapeutic and crop protection purposes. This guide consolidates the core knowledge on this compound, providing a valuable resource to accelerate future research and development efforts.

References

5-(4-Methoxyphenyl)cyclohexane-1,3-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1774-12-5

Synonyms: 4-(3,5-Dioxocyclohexyl)anisole, 5-(p-Methoxyphenyl)-1,3-cyclohexanedione

This document provides a technical overview of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione, consolidating available physicochemical data. Due to a notable scarcity of published research on this specific compound, this guide also extrapolates potential synthetic routes and biological activities based on related cyclohexane-1,3-dione derivatives. The information presented is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is compiled from publicly available chemical databases.

PropertyValueReference
Molecular Formula C13H14O3--INVALID-LINK--
Molecular Weight 218.25 g/mol --INVALID-LINK--
Melting Point 179.5-183.5 °C--INVALID-LINK--
Boiling Point (Predicted) 394.4 ± 42.0 °C--INVALID-LINK--
Density (Predicted) 1.163 ± 0.06 g/cm³--INVALID-LINK--
InChI InChI=1S/C13H14O3/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3--INVALID-LINK--
SMILES COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2--INVALID-LINK--

Synthesis

A generalized synthetic workflow is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Stages cluster_product Final Product 4-methoxybenzaldehyde 4-Methoxy- benzaldehyde Benzylidenemalonate Benzylidenemalonate derivative 4-methoxybenzaldehyde->Benzylidenemalonate Malonic_acid_ester Malonic acid ester Malonic_acid_ester->Benzylidenemalonate Acetoacetic_acid_ester Acetoacetic acid ester Michael_adduct Michael Adduct Acetoacetic_acid_ester->Michael_adduct Benzylidenemalonate->Michael_adduct Final_Product 5-(4-Methoxyphenyl)- cyclohexane-1,3-dione Michael_adduct->Final_Product Cyclization

Generalized synthetic workflow for 5-aryl-cyclohexane-1,3-diones.

Proposed Experimental Protocol (General):

  • Knoevenagel Condensation: 4-Methoxybenzaldehyde is reacted with a malonic acid ester (e.g., diethyl malonate) in the presence of a base (e.g., piperidine) to form a benzylidenemalonate derivative.

  • Michael Addition: The resulting benzylidenemalonate derivative acts as a Michael acceptor for the enolate of an acetoacetic acid ester (e.g., ethyl acetoacetate), forming a Michael adduct.

  • Cyclization (Dieckmann Condensation): The Michael adduct undergoes an intramolecular Claisen condensation (Dieckmann condensation) in the presence of a strong base (e.g., sodium ethoxide), followed by hydrolysis and decarboxylation to yield the final product, this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Potential Biological Activity and Mechanism of Action

Direct biological studies on this compound are not available in the reviewed literature. However, the broader class of cyclohexane-1,3-dione derivatives has been investigated for various biological activities.

Herbicidal Activity: Many 2-acyl-cyclohexane-1,3-dione derivatives are known to be potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocotrienols in plants. Inhibition of this enzyme leads to a bleaching effect and ultimately, plant death. It is plausible that this compound or its derivatives could exhibit similar inhibitory activity.

Anticancer Activity: Some derivatives of cyclohexane-1,3-dione have been synthesized and evaluated as potential anticancer agents. For instance, derivatives have been designed as inhibitors of tyrosine kinases, such as c-Met, which are implicated in cancer cell proliferation and survival.[2] The 4-methoxyphenyl group is a common moiety in many biologically active compounds, and its presence in this scaffold could confer interactions with various biological targets.

A hypothetical signaling pathway inhibition is illustrated below, based on the activities of related compounds.

Potential_MOA cluster_pathway1 Herbicidal Action cluster_pathway2 Anticancer Action Compound 5-(4-Methoxyphenyl)- cyclohexane-1,3-dione (Hypothetical) HPPD HPPD Enzyme Compound->HPPD Inhibition Tyrosine_Kinase Tyrosine Kinase (e.g., c-Met) Compound->Tyrosine_Kinase Inhibition Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Bleaching Bleaching Proliferation Cell Proliferation Tyrosine_Kinase->Proliferation Survival Cell Survival Tyrosine_Kinase->Survival

References

Tautomerism in 5-(4-Methoxyphenyl)cyclohexane-1,3-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena in 5-(4-Methoxyphenyl)cyclohexane-1,3-dione. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug discovery and development, influencing a molecule's physicochemical properties, reactivity, and biological activity. This document details the keto-enol tautomerism of this compound, presenting quantitative data on related compounds, outlining detailed experimental protocols for its characterization, and providing visual representations of the underlying chemical principles and analytical workflows.

Introduction to Tautomerism in β-Dicarbonyls

β-dicarbonyl compounds, such as cyclohexane-1,3-dione derivatives, are well-known to exhibit keto-enol tautomerism. This equilibrium involves the migration of a proton and the shifting of bonding electrons, resulting in the coexistence of a diketo form and one or more enol forms. The position of this equilibrium is highly sensitive to the molecular structure and the surrounding environment.

For this compound, the equilibrium between the diketo tautomer and its corresponding enol tautomers is of significant interest. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. The electron-donating nature of the methoxy group on the phenyl ring can further influence the electronic properties of the system and, consequently, the tautomeric equilibrium.

The Keto-Enol Equilibrium

The tautomeric equilibrium of this compound involves the interconversion between the diketo form and two possible enol forms. However, due to the formation of a conjugated system, the enol form where the double bond is between C1 and C2 (or C2 and C3) is significantly more stable.

dot

Caption: Keto-enol tautomerism of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The precise determination of the keto-enol equilibrium constant (KT = [enol]/[keto]) is crucial for understanding the behavior of this compound in various environments. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for this purpose.

Table 1: Keto-Enol Equilibrium of Dimedone (5,5-dimethyl-1,3-cyclohexanedione) in Various Solvents

Solvent% EnolKT ([enol]/[keto])
Cyclohexane>95%>19
Chloroform-d74%2.85[1]
Acetone-d665%1.86
Methanol-d458%1.38
Dimethyl Sulfoxide-d640%0.67

Table 2: 1H NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of 1,3-Cyclohexanedione Derivatives

TautomerProtonRepresentative Chemical Shift Range
Keto-CH2-CO-2.5 - 2.8
-CH(Ar)-3.0 - 3.5
Enol=CH-5.0 - 5.5
-OH11.0 - 13.0 (broad)

Table 3: UV-Vis Absorption Maxima (λmax, nm) for Tautomers of 1,3-Diketones

TautomerSolventRepresentative λmax Range
KetoNon-polar270 - 290
EnolNon-polar240 - 260
EnolPolar260 - 280

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of 5-aryl-1,3-cyclohexanediones is the Michael addition of a dimedone or a related 1,3-dione to a substituted chalcone, followed by a retro-Claisen condensation.

Materials:

  • 4-Methoxybenzaldehyde

  • Acetone

  • Sodium hydroxide

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Chalcone Synthesis: In a flask, dissolve 4-methoxybenzaldehyde and acetone in ethanol. Add a solution of sodium hydroxide dropwise with stirring. Stir the reaction mixture at room temperature for 2-3 hours. The resulting precipitate of 4-(4-methoxyphenyl)but-3-en-2-one is collected by filtration, washed with cold water, and recrystallized from ethanol.

  • Michael Addition: To a solution of sodium ethoxide in ethanol, add diethyl malonate. Stir the mixture for 15 minutes, then add the synthesized chalcone. Reflux the reaction mixture for 4-6 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux for 2 hours to hydrolyze the ester. Acidify the cooled reaction mixture with hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl3, DMSO-d6, Acetone-d6)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.6 mL of the desired deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the 1H NMR spectrum at a constant temperature (e.g., 298 K). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integration and Calculation: Integrate the signals corresponding to the keto and enol tautomers. For example, integrate the signal of the vinylic proton of the enol form and a well-resolved signal of the methylene protons of the keto form.

  • The percentage of the enol form can be calculated using the following formula: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / n))] * 100 where 'n' is the number of protons giving rise to the integrated keto signal.

  • The equilibrium constant, KT, is then calculated as: KT = % Enol / (100 - % Enol)

Determination of Tautomeric Equilibrium by UV-Vis Spectroscopy

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each concentration over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the absorption maxima (λmax) corresponding to the keto and enol forms. The relative amounts of the two tautomers can be determined by applying the Beer-Lambert law, although this requires knowledge of the molar absorptivities of the pure tautomers, which can be challenging to obtain directly. A common approach is to use computational methods to predict the spectra of the individual tautomers and then fit the experimental spectrum as a linear combination of the calculated spectra.

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the tautomerism of this compound.

Methodology:

  • Structure Optimization: The geometries of the keto and enol tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima on the potential energy surface.

  • Energy Calculations: The electronic energies of the tautomers are calculated. The relative energies can be used to predict the position of the tautomeric equilibrium in the gas phase.

  • Solvent Effects: To model the tautomerism in solution, implicit solvent models such as the Polarizable Continuum Model (PCM) can be employed.

  • Spectroscopic Predictions: The NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using TD-DFT) of the individual tautomers can be calculated to aid in the interpretation of experimental data.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of tautomerism in this compound.

dot

Tautomerism_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomerism Analysis cluster_results Data Interpretation & Reporting synthesis Synthesis of 5-(4-Methoxyphenyl) cyclohexane-1,3-dione purification Purification (Recrystallization) synthesis->purification nmr 1H NMR Spectroscopy (in various solvents) purification->nmr uv_vis UV-Vis Spectroscopy (in various solvents) purification->uv_vis computational Computational Chemistry (DFT Calculations) purification->computational quantification Quantification of Keto:Enol Ratio nmr->quantification uv_vis->quantification computational->quantification equilibrium Determination of Equilibrium Constant (KT) quantification->equilibrium solvent_effects Analysis of Solvent and Substituent Effects equilibrium->solvent_effects report Technical Report & Publication solvent_effects->report

Caption: Workflow for the analysis of tautomerism.

Conclusion

The tautomeric behavior of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of its keto-enol equilibrium is paramount for predicting its chemical reactivity, physical properties, and potential biological activity. This guide has provided a framework for the investigation of this tautomerism, including synthetic considerations, detailed analytical protocols, and computational approaches. The presented data on related compounds serves as a valuable benchmark for researchers in the fields of medicinal chemistry and materials science. Further experimental and computational studies on this specific molecule are encouraged to build upon this foundation and provide a more complete picture of its tautomeric landscape.

References

Spectroscopic and Synthetic Profile of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione, a compound of interest in medicinal chemistry and organic synthesis. The information is presented to facilitate its use in research and development, particularly in the context of drug discovery.

Spectroscopic Data

The structural characterization of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the presence of keto-enol tautomerism in 1,3-dicarbonyl compounds, the NMR spectra of this compound can exhibit signals for both the diketo and enol forms, with the ratio often depending on the solvent and concentration. The data presented here represents the major tautomeric form observed under standard analytical conditions.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.2d2HAr-H (ortho to OCH₃)
~6.8-6.9d2HAr-H (meta to OCH₃)
~3.8s3HOCH₃
~3.5m1HCH (C5)
~2.4-2.8m4HCH₂ (C4, C6)
~2.2s2HCH₂ (C2)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~200-210C=O (C1, C3)
~158-160Ar-C (para to CH)
~135-140Ar-C (ipso)
~128-130Ar-CH (ortho to OCH₃)
~114-116Ar-CH (meta to OCH₃)
~55OCH₃
~45-50CH₂ (C2, C4, C6)
~35-40CH (C5)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the carbonyl groups and aromatic moieties.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (aliphatic)
~2850MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (diketo form)
~1610StrongC=C stretch (aromatic)
~1510StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1030StrongC-O stretch (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
218High[M]⁺ (Molecular ion)
161High[M - C₃H₅O]⁺
134Medium[M - C₄H₄O₂]⁺
121Medium[C₈H₉O]⁺

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 5-aryl-cyclohexane-1,3-diones is the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone, or a one-pot reaction of an aldehyde with a 1,3-dicarbonyl compound. In this case, this compound can be synthesized via the reaction of 4-methoxybenzaldehyde with dimedone (5,5-dimethylcyclohexane-1,3-dione) followed by a subsequent reaction, or more directly through a Knoevenagel condensation followed by a Michael addition. A representative protocol is described below.

Materials:

  • 4-Methoxybenzaldehyde

  • Cyclohexane-1,3-dione

  • Piperidine or another suitable basic catalyst

  • Ethanol or another suitable solvent

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • A solution of 4-methoxybenzaldehyde (1 equivalent) and cyclohexane-1,3-dione (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of piperidine (e.g., 0.1 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Visualizations

Synthesis Pathway

The synthesis of this compound can be visualized as a two-step process involving a Knoevenagel condensation followed by a Michael addition.

Synthesis_Pathway Reactant1 4-Methoxybenzaldehyde Intermediate 2-(4-Methoxybenzylidene)cyclohexane-1,3-dione Reactant1->Intermediate Knoevenagel Condensation Reactant2 Cyclohexane-1,3-dione Reactant2->Intermediate Catalyst Piperidine Catalyst->Intermediate Product This compound Intermediate->Product Michael Addition

Caption: Synthetic route to this compound.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized compound is outlined below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

5-(4-Methoxyphenyl)cyclohexane-1,3-dione: A Versatile Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Methoxyphenyl)cyclohexane-1,3-dione is a valuable synthetic intermediate, finding increasing application in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive dicarbonyl moiety with a substituted aryl group, make it a versatile building block for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this intermediate, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and development.

Introduction

Cyclohexane-1,3-dione and its derivatives are well-established precursors in organic synthesis, known for their utility in constructing a variety of carbocyclic and heterocyclic systems.[1] The introduction of a 4-methoxyphenyl substituent at the 5-position significantly influences the molecule's electronic and steric properties, offering opportunities for the development of novel compounds with specific biological activities. The methoxy group can participate in hydrogen bonding and can be a key pharmacophoric feature, while the dicarbonyl system provides multiple reaction sites for further chemical transformations. This guide will explore the synthetic pathways to this compound and its subsequent elaboration into more complex molecular architectures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1774-12-5[2][3]
Molecular Formula C13H14O3[2]
Molecular Weight 218.25 g/mol [2]
IUPAC Name This compound[2]
Melting Point 179.5-183.5 °C[3]
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF.

Synthesis of this compound

The synthesis of 5-aryl-cyclohexane-1,3-diones can be achieved through several established synthetic routes, most notably via a Michael addition followed by a Dieckmann or Claisen condensation. A plausible and efficient method involves the reaction of a chalcone derivative with a malonic ester.

General Synthetic Pathway

A common approach involves the base-catalyzed reaction of 4-methoxyacetophenone with an appropriate aldehyde to form a chalcone, which then undergoes a Michael addition with a malonic ester. The resulting adduct is then subjected to an intramolecular condensation to yield the target dione. A more direct, one-pot synthesis can also be envisioned, reacting 4-methoxybenzaldehyde, methyl acetoacetate, and malonic acid.

synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-methoxybenzaldehyde 4-Methoxy- benzaldehyde Benzylidene_Malonate Benzylidene Malonate Intermediate 4-methoxybenzaldehyde->Benzylidene_Malonate Knoevenagel Condensation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Benzylidene_Malonate Meldrums_Acid Meldrum's Acid Target_Compound 5-(4-Methoxyphenyl)- cyclohexane-1,3-dione Meldrums_Acid->Target_Compound Benzylidene_Malonate->Target_Compound Michael Addition & Intramolecular Condensation

Figure 1: General synthetic approach to the target molecule.
Detailed Experimental Protocol (Proposed)

This protocol is based on well-established procedures for the synthesis of analogous 5-aryl-cyclohexane-1,3-diones.

Materials:

  • 4-Methoxybenzaldehyde

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add diethyl malonate dropwise at 0 °C.

  • After stirring for 30 minutes, add a solution of 4-methoxybenzaldehyde in ethanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-cold dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then refluxed with a solution of sodium hydroxide in water, followed by acidification to induce decarboxylation and cyclization.

  • The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford pure this compound.

Expected Yield: 75-85%

Applications as a Synthetic Intermediate

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds of medicinal interest. The presence of two carbonyl groups and an active methylene group allows for a wide range of chemical transformations.

Knoevenagel Condensation for the Synthesis of Xanthene and Pyran Derivatives

The active methylene group of the dione readily participates in Knoevenagel condensations with aromatic aldehydes. Depending on the reaction conditions and stoichiometry, this can lead to the formation of xanthene or pyran derivatives. These scaffolds are present in many biologically active molecules.[4][5]

knoevenagel Start 5-(4-Methoxyphenyl)- cyclohexane-1,3-dione Intermediate Knoevenagel Adduct Start->Intermediate 1 eq. Aldehyde Xanthene Xanthene Derivative Start->Xanthene Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Intermediate Intermediate->Xanthene 2nd eq. of Dione (Tandem Reaction) Pyran Pyran Derivative Intermediate->Pyran Intramolecular Cyclization

Figure 2: Knoevenagel condensation pathways.
Experimental Protocol: Synthesis of 9-Aryl-3-(4-methoxyphenyl)-3,4,6,7,9-hexahydro-1H-xanthene-1,8(2H,5H)-dione

This protocol is adapted from a general procedure for the synthesis of xanthene derivatives from cyclohexane-1,3-dione.[4]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • A mixture of this compound (2 mmol), the aromatic aldehyde (1 mmol), and piperidine (0.2 mmol) in ethanol (10 mL) is stirred at room temperature for 2-4 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the precipitate formed is filtered, washed with cold ethanol, and dried to afford the crude product.

  • The crude product is recrystallized from ethanol to yield the pure xanthene derivative.

EntryAromatic AldehydeProductTypical Yield (%)
1Benzaldehyde3-(4-methoxyphenyl)-9-phenyl-3,4,6,7,9-hexahydro-1H-xanthene-1,8(2H,5H)-dione85-95
24-Chlorobenzaldehyde9-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4,6,7,9-hexahydro-1H-xanthene-1,8(2H,5H)-dione88-92
34-Nitrobenzaldehyde3-(4-methoxyphenyl)-9-(4-nitrophenyl)-3,4,6,7,9-hexahydro-1H-xanthene-1,8(2H,5H)-dione90-96
Synthesis of Fused Heterocyclic Systems

The dicarbonyl functionality of this compound allows for the construction of various fused heterocyclic systems, such as pyrimidines, pyrazoles, and isoxazoles, which are important scaffolds in drug discovery.

heterocycles Start 5-(4-Methoxyphenyl)- cyclohexane-1,3-dione Products Fused Pyrimidines Fused Pyrazoles Fused Isoxazoles Start->Products Reagents Amidine / Guanidine Hydrazine Hydroxylamine Reagents->Products

Figure 3: Synthesis of fused heterocyclic systems.
Potential Applications in Drug Development

  • Anticancer Agents: Many fused pyrimidine and pyrazole derivatives exhibit potent anticancer activity by targeting various kinases and other cellular pathways.[6] The 4-methoxyphenyl group can enhance binding to specific biological targets.

  • Anti-inflammatory Agents: The xanthene and chromene cores, readily accessible from this intermediate, are found in numerous compounds with anti-inflammatory properties.[1]

  • Anticoagulants: Coumarin derivatives, which can be synthesized from related precursors, are a well-known class of anticoagulants. While not a direct precursor, the structural motifs accessible from this compound are relevant to this class of drugs.

Data Presentation

Spectroscopic Data (Predicted)

The following table summarizes the expected key spectroscopic data for this compound based on its structure and data for analogous compounds.

Spectroscopy Expected Key Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.10-7.20 (d, 2H, Ar-H), 6.80-6.90 (d, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 2.50-2.80 (m, 4H, CH₂), 3.20-3.40 (m, 1H, CH)
¹³C NMR (CDCl₃, 100 MHz)δ 205 (C=O), 158 (Ar-C-O), 135 (Ar-C), 128 (Ar-CH), 114 (Ar-CH), 55 (OCH₃), 45 (CH₂), 35 (CH)
IR (KBr, cm⁻¹)~2950 (C-H), ~1710 (C=O, ketone), ~1610, 1510 (C=C, aromatic), ~1250 (C-O, ether)
Mass Spec (ESI-MS)m/z 219.0965 [M+H]⁺

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its dicarbonyl and active methylene groups provide access to a wide range of complex molecular architectures, particularly heterocyclic systems of significant interest in drug discovery. The presence of the 4-methoxyphenyl substituent offers opportunities for fine-tuning the biological activity of the resulting compounds. This guide provides the foundational information and experimental guidance necessary for researchers to effectively utilize this promising building block in their synthetic endeavors.

References

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)cyclohexane-1,3-dione: From Discovery to Herbicidal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Methoxyphenyl)cyclohexane-1,3-dione is a significant organic compound belonging to the class of 5-arylcyclohexane-1,3-diones. Initially explored within the broader development of cyclohexane-1,3-dione derivatives, this specific molecule has garnered attention for its potential applications, most notably in the agrochemical sector as a herbicide. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on its mechanism of action as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and development in this area.

Discovery and History

The discovery of this compound is intrinsically linked to the broader investigation of 5-phenyl substituted cyclohexane-1,3-dione derivatives as potential herbicides. Patent literature from the 1980s, such as Canadian patent CA1203544A, laid the groundwork for this class of compounds.[1] These patents disclosed the synthesis and herbicidal utility of a wide range of 5-arylcyclohexane-1,3-diones, including those with substituted phenyl rings.

The primary motivation for the development of these compounds was the search for new active ingredients for weed control in agriculture. The cyclohexane-1,3-dione scaffold was identified as a promising pharmacophore, and modifications at the 5-position with various aryl groups were systematically explored to optimize herbicidal efficacy and crop selectivity. The inclusion of a 4-methoxyphenyl group was one such variation, leading to the synthesis and investigation of the title compound.

While a singular "discovery paper" for this compound is not readily apparent in the public domain, its existence and initial exploration are evident from its inclusion in chemical supplier catalogs and the foundational patents for this class of herbicides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
CAS Number 1774-12-5
Appearance White to light yellow solid
Melting Point 179.5-183.5 °C
Boiling Point (Predicted) 394.4 ± 42.0 °C
Density (Predicted) 1.163 ± 0.06 g/cm³
pKa (Predicted) 4.95 ± 0.20

Synthesis

The most common and logical synthetic route to this compound is through a Michael addition reaction followed by an intramolecular cyclization (Dieckmann condensation). This approach is a well-established method for the formation of cyclic 1,3-diones.

General Synthetic Pathway

The synthesis typically involves the reaction of a Michael acceptor, such as an α,β-unsaturated ketone, with a Michael donor, like a malonic ester. The resulting intermediate then undergoes a base-catalyzed intramolecular cyclization to form the cyclohexane-1,3-dione ring.

Synthetic_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product p_Anisaldehyde p-Anisaldehyde Benzylidenemalonate Benzylidenemalonate Derivative p_Anisaldehyde->Benzylidenemalonate Condensation Malonic_Acid_Ester Malonic Acid Ester Malonic_Acid_Ester->Benzylidenemalonate Acetoacetic_Acid_Ester Acetoacetic Acid Ester Michael_Adduct Michael Adduct Acetoacetic_Acid_Ester->Michael_Adduct Benzylidenemalonate->Michael_Adduct Michael Addition Target_Compound This compound Michael_Adduct->Target_Compound Cyclization & Hydrolysis

Caption: General synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (Michael Acceptor)

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Step 2: Michael Addition and Cyclization

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 eq) in anhydrous ethanol.

  • To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • To this mixture, add a solution of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (1.0 eq) in ethanol dropwise.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • After the reaction is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., HCl).

  • Remove the solvent under reduced pressure.

  • To the residue, add a solution of aqueous sodium hydroxide and heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture and acidify with concentrated HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound and its analogs is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] HPPD is a key enzyme in the catabolism of tyrosine in both plants and animals.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

In plants, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the synthesis of plastoquinone and tocopherol (Vitamin E). Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in the biosynthesis of carotenoids.

By inhibiting HPPD, this compound disrupts the production of plastoquinone. This, in turn, inhibits carotenoid biosynthesis, leading to the bleaching of chlorophyll and ultimately, plant death. This mechanism of action is the basis for the herbicidal effects of this class of compounds.

Signaling Pathway

The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by this compound.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD (4-Hydroxyphenylpyruvate Dioxygenase) HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Phytoene_Desaturase Phytoene_Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Inhibitor This compound Inhibitor->HPPD Inhibition

Caption: Inhibition of the HPPD enzyme in the tyrosine catabolism pathway.

Quantitative Biological Data

Further research is required to determine the specific IC₅₀ or Kᵢ values for this compound against HPPD from various plant species.

Conclusion and Future Perspectives

This compound represents an important scaffold within the broader class of HPPD-inhibiting herbicides. Its history is rooted in the systematic exploration of 5-arylcyclohexane-1,3-diones for agrochemical applications. The synthetic route to this compound is well-established, primarily relying on the Michael addition and subsequent cyclization.

For drug development professionals, the HPPD inhibitory mechanism of this class of compounds may offer opportunities for therapeutic applications, as demonstrated by the use of nitisinone (a related compound) for the treatment of hereditary tyrosinemia type 1.

Future research on this compound could focus on:

  • Detailed kinetic studies of its interaction with HPPD.

  • Quantitative structure-activity relationship (QSAR) studies to design more potent and selective analogs.

  • Evaluation of its environmental fate and toxicological profile.

  • Exploration of its potential in medicinal chemistry beyond herbicidal applications.

This technical guide provides a foundational understanding of this compound, intended to facilitate and inspire further scientific inquiry into this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methoxyphenyl)cyclohexane-1,3-dione is a valuable building block in organic synthesis, particularly for the preparation of various biologically active compounds and novel materials. The cyclohexane-1,3-dione scaffold is a key structural motif in a range of natural products and pharmaceuticals. Traditional multi-step syntheses of this and similar molecules can be time-consuming, involve the isolation of intermediates, and may result in lower overall yields. This application note details a robust and efficient one-pot synthesis of this compound from readily available starting materials, streamlining the synthetic process and improving overall efficiency. The described protocol is based on a tandem Michael addition and Dieckmann condensation reaction.

Principle of the Method

The one-pot synthesis of this compound is achieved through a sequential Michael addition and Dieckmann condensation. The reaction commences with the base-catalyzed Michael addition of diethyl malonate to 4-methoxychalcone. The resulting adduct, a 1,5-dicarbonyl compound, is not isolated but is subjected to an in-situ intramolecular Dieckmann condensation, again promoted by a base, to yield the target cyclic β-diketone after acidic workup and decarboxylation.

Experimental Protocol

Materials:

  • 4-Methoxychalcone

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 eq.) in absolute ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add diethyl malonate (1.1 eq.) dropwise at room temperature. After the addition is complete, add 4-methoxychalcone (1.0 eq.) in one portion.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and carefully add concentrated hydrochloric acid until the solution is acidic (pH ~2).

  • Hydrolysis and Decarboxylation: Heat the acidic mixture to reflux for an additional 2-3 hours to effect hydrolysis and decarboxylation.

  • Extraction: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Data Presentation

ParameterValue
Reactants
4-Methoxychalcone1.0 eq.
Diethyl malonate1.1 eq.
Sodium ethoxide1.2 eq.
Solvent Absolute Ethanol
Reaction Temperature Reflux
Reaction Time (Michael) 4-6 hours
Reaction Time (Cyclization) 2-3 hours (after acidification)
Expected Yield 70-85% (based on similar reactions)

Experimental Workflow

One_Pot_Synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification 4-Methoxychalcone 4-Methoxychalcone Michael Addition Michael Addition 4-Methoxychalcone->Michael Addition Diethyl malonate Diethyl malonate Diethyl malonate->Michael Addition Sodium ethoxide Sodium ethoxide Sodium ethoxide->Michael Addition Dieckmann Condensation Dieckmann Condensation Michael Addition->Dieckmann Condensation In situ Acidification Acidification Dieckmann Condensation->Acidification Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Acidification->Hydrolysis & Decarboxylation Extraction Extraction Hydrolysis & Decarboxylation->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the one-pot synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound via a one-pot Michael addition and Dieckmann condensation follows a clear logical progression of bond-forming events. The initial deprotonation of diethyl malonate by sodium ethoxide generates a nucleophilic enolate, which then undergoes a conjugate addition to the electrophilic β-carbon of the α,β-unsaturated ketone (4-methoxychalcone). This irreversible Michael addition forms a new carbon-carbon bond and generates a 1,5-dicarbonyl intermediate. This intermediate, in the same reaction vessel, undergoes an intramolecular cyclization via a Dieckmann condensation, where the enolate of one ester group attacks the carbonyl of the other ester group, forming a cyclic β-keto ester. Subsequent acidic workup and heating lead to hydrolysis of the ester and decarboxylation to yield the final this compound.

Reaction_Mechanism Diethyl Malonate Diethyl Malonate Deprotonation Deprotonation Diethyl Malonate->Deprotonation 4-Methoxychalcone 4-Methoxychalcone Michael Addition Michael Addition 4-Methoxychalcone->Michael Addition Electrophile Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Deprotonation Base Deprotonation->Michael Addition Nucleophilic Attack Intramolecular Cyclization (Dieckmann) Intramolecular Cyclization (Dieckmann) Michael Addition->Intramolecular Cyclization (Dieckmann) Forms 1,5-dicarbonyl intermediate Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Intramolecular Cyclization (Dieckmann)->Hydrolysis & Decarboxylation Acidic Workup Final Product Final Product Hydrolysis & Decarboxylation->Final Product

Caption: Logical relationship of the key steps in the one-pot synthesis.

The Versatility of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione as a Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The relentless pursuit of novel scaffolds that offer both potency and selectivity is a critical endeavor in medicinal chemistry. This document details the application of 5-(4-methoxyphenyl)cyclohexane-1,3-dione as a versatile precursor for the synthesis of potent kinase inhibitors. We provide detailed protocols for the synthesis of this precursor and its subsequent elaboration into heterocyclic systems known to target key oncogenic kinases such as c-Met and VEGFR-2. Furthermore, we present representative data for analogous compounds and illustrate the relevant signaling pathways and experimental workflows.

Introduction

The dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer. This has led to the development of a multitude of small-molecule kinase inhibitors. The cyclohexane-1,3-dione moiety is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the construction of a wide array of heterocyclic compounds. Its derivatives have been shown to be effective precursors for compounds exhibiting anti-proliferative and tyrosine kinase inhibitory activities.[1][2]

Specifically, the introduction of a 5-aryl substituent, such as the 4-methoxyphenyl group, provides a valuable vector for exploring structure-activity relationships (SAR) and tuning the pharmacological properties of the resulting inhibitors. The 4-methoxyphenyl group can engage in favorable interactions within the kinase active site and influence the overall physicochemical properties of the molecule.

This application note focuses on the potential of this compound as a key building block for the synthesis of kinase inhibitors targeting receptor tyrosine kinases like c-Met and VEGFR-2, which are implicated in tumor growth, angiogenesis, and metastasis.[3][4]

Synthesis of the Precursor: this compound

A common and effective method for the synthesis of 5-arylcyclohexane-1,3-diones is the Michael addition of a β-ketoester to an α,β-unsaturated ketone, followed by cyclization. A plausible synthetic route is outlined below.

DOT Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of this compound reagent1 4-Methoxycinnamic acid intermediate1 Intermediate Adduct reagent1->intermediate1 1. (COCl)₂, DMF (cat.) 2. Pyridine reagent2 Meldrum's acid reagent2->intermediate1 precursor This compound intermediate1->precursor EtOH, Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Activation of 4-Methoxycinnamic Acid

  • To a solution of 4-methoxycinnamic acid (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

Step 2: Formation of the Intermediate Adduct

  • Dissolve Meldrum's acid (1.0 eq) in dry DCM and cool to 0 °C.

  • Add pyridine (2.5 eq) and stir for 15 minutes.

  • Add a solution of the crude acid chloride from Step 1 in dry DCM dropwise to the cooled solution of Meldrum's acid and pyridine.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Cyclization to form this compound

  • Dissolve the crude intermediate from Step 2 in ethanol.

  • Heat the solution at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to afford this compound.

Application in the Synthesis of Kinase Inhibitors

The 1,3-dicarbonyl moiety of this compound is a versatile handle for the construction of various heterocyclic scaffolds known to possess kinase inhibitory activity. A prominent example is the synthesis of fused pyrazole derivatives, which are known to inhibit a range of kinases.

DOT Diagram of the Inhibitor Synthesis Workflow:

G cluster_inhibitor_synthesis Synthesis of a Fused Pyrazole Kinase Inhibitor precursor This compound inhibitor Fused Pyrazole Kinase Inhibitor precursor->inhibitor EtOH, Acetic Acid (cat.), Reflux reagent Hydrazine derivative reagent->inhibitor

Caption: General workflow for synthesizing a fused pyrazole kinase inhibitor.

Experimental Protocol: Synthesis of a Fused Pyrazole Derivative

  • To a solution of this compound (1.0 eq) in ethanol, add a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture at reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, which may result in the precipitation of the product.

  • Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Target Kinase Signaling Pathways

Derivatives of cyclohexane-1,3-dione have shown inhibitory activity against several key oncogenic kinases. The following diagram illustrates the c-Met signaling pathway, a common target for such inhibitors.[3][4]

DOT Diagram of the c-Met Signaling Pathway:

G cluster_pathway Simplified c-Met Signaling Pathway cluster_downstream Downstream Signaling Cascades HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Inhibitor Potential Inhibitor (Derived from Precursor) Inhibitor->cMet Inhibits (ATP-competitive) Cellular_Response Cellular Responses: - Proliferation - Survival - Migration - Angiogenesis RAS_RAF->Cellular_Response PI3K_AKT->Cellular_Response STAT->Cellular_Response

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Quantitative Data and Structure-Activity Relationship (SAR)

While specific quantitative data for kinase inhibitors directly derived from this compound is not extensively published, data from analogous compounds synthesized from other 5-arylcyclohexane-1,3-diones provide valuable insights into the potential potency. The following table summarizes representative IC₅₀ values for such compounds against various kinases.

Compound ScaffoldKinase TargetRepresentative IC₅₀ (nM)Reference
Fused Pyrazole from Cyclohexane-1,3-dionec-Met50 - 200[3][4]
Fused Pyridine from Cyclohexane-1,3-dioneVEGFR-275 - 300[3]
1,2,4-Triazine from Cyclohexane-1,3-dionePim-1100 - 500[3]
Thiophene derivative from Cyclohexane-1,3-dioneEGFR200 - 1000[3]

Structure-Activity Relationship (SAR) Insights:

  • The 5-Aryl Group: The nature and substitution pattern of the aryl ring at the 5-position of the cyclohexane-1,3-dione core are critical for kinase inhibitory activity. Electron-donating groups, such as the methoxy group in the title precursor, can influence binding affinity and pharmacokinetic properties.

  • The Fused Heterocycle: The type of heterocycle fused to the cyclohexane-1,3-dione core dictates the kinase selectivity profile. For instance, pyrazole-fused systems often exhibit potent c-Met inhibitory activity.[3]

  • Substituents on the Heterocycle: Further functionalization of the newly formed heterocyclic ring provides an avenue for fine-tuning potency and selectivity.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the reactivity of its dicarbonyl moiety allow for the construction of a diverse range of heterocyclic scaffolds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this precursor in the discovery of new targeted therapies. Further derivatization and biological evaluation of compounds synthesized from this precursor are warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Synthesis of 1,2,4-Triazine Derivatives from Cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of bioactive 1,2,4-triazine derivatives, utilizing cyclohexane-1,3-diones as key starting materials. The described methodology involves a multi-step synthesis commencing with the formation of a hydrazinyl intermediate from cyclohexane-1,3-dione, followed by cyclization to yield the target 1,2,4-triazine core. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering a reproducible method for accessing this important class of heterocyclic compounds known for their potential as anti-proliferative agents and kinase inhibitors.

Introduction

1,2,4-Triazine derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include but are not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The fusion of the 1,2,4-triazine scaffold with other cyclic systems, such as those derived from cyclohexane-1,3-diones, can lead to novel chemical entities with enhanced biological profiles. The following protocol details a synthetic route for the preparation of tetrahydrobenzo[e][1][2][3]triazine derivatives, which have been identified as potent c-Met kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Intermediate 3)

This protocol is based on the initial reaction between a diazonium salt and cyclohexane-1,3-dione.

Materials:

  • 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride (1)

  • Cyclohexane-1,3-dione (2)

  • Ethanol

  • Sodium acetate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Prepare a solution of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride (1) (0.01 mol) in 50 mL of ethanol.

  • In a separate beaker, dissolve cyclohexane-1,3-dione (2) (0.01 mol) and sodium acetate (0.03 mol) in 50 mL of ethanol.

  • Cool the cyclohexane-1,3-dione solution to 0-5 °C in an ice bath with continuous stirring.

  • To the cooled solution, add the diazonium salt solution dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 20 mL) and then with distilled water (2 x 20 mL).

  • Dry the product, 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (3), in a vacuum oven at 60 °C.

Protocol 2: Synthesis of Tetrahydrobenzo[e][1][2][3]triazine Derivative (5)

This protocol describes the cyclization of the intermediate compound to form the 1,2,4-triazine ring.

Materials:

  • 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (3)

  • Phenyl isothiocyanate (4)

  • Dimethylformamide (DMF)

  • Triethylamine

  • Heating mantle with a temperature controller

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the intermediate (3) (0.01 mol) in 30 mL of dimethylformamide (DMF).

  • Add phenyl isothiocyanate (4) (0.012 mol) to the solution.

  • Add a catalytic amount of triethylamine (5-10 drops) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with distilled water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the purified tetrahydrobenzo[e][1][2][3]triazine derivative (5).

  • Dry the final product in a vacuum oven.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a series of 1,2,4-triazine derivatives from various cyclohexane-1,3-dione precursors.

EntryCyclohexane-1,3-dione SubstrateOther ReactantsReaction Time (h)Temperature (°C)Yield (%)
1Cyclohexane-1,3-dionePhenyl isothiocyanate58582
25,5-Dimethylcyclohexane-1,3-dione4-Chlorophenyl isothiocyanate69078
35-Phenylcyclohexane-1,3-dioneEthyl isothiocyanate4.58085
4Cyclohexane-1,3-dioneBenzoyl isothiocyanate5.59075
55,5-Dimethylcyclohexane-1,3-dionePhenyl isothiocyanate58588

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_step1 Protocol 1: Intermediate Synthesis cluster_step2 Protocol 2: 1,2,4-Triazine Formation start Start Materials: - Diazonium Salt (1) - Cyclohexane-1,3-dione (2) - Ethanol, Sodium Acetate reaction1 Reaction: Dropwise addition at 0-5 °C start->reaction1 stirring1 Stirring: 2-3 hours at 0-5 °C reaction1->stirring1 filtration1 Filtration and Washing stirring1->filtration1 intermediate Intermediate Product (3) filtration1->intermediate reaction2 Reaction: Reflux at 80-90 °C intermediate->reaction2 Input for Protocol 2 reagents2 Reagents: - Phenyl isothiocyanate (4) - DMF, Triethylamine reagents2->reaction2 stirring2 Stirring: 4-6 hours reaction2->stirring2 precipitation Precipitation in Ice Water stirring2->precipitation filtration2 Filtration and Recrystallization precipitation->filtration2 final_product Final 1,2,4-Triazine Derivative (5) filtration2->final_product

Caption: Workflow for the synthesis of 1,2,4-triazine derivatives.

References

Application Notes and Protocols for 5-(4-Methoxyphenyl)cyclohexane-1,3-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data on the medicinal chemistry applications of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related cyclohexane-1,3-dione and 5-arylcyclohexane-1,3-dione derivatives. These provide a foundational framework for initiating research and exploring the potential of this specific compound.

Introduction and Potential Applications

This compound belongs to the class of 5-arylcyclohexane-1,3-diones. While this specific molecule is not extensively characterized in medicinal chemistry literature, the cyclohexane-1,3-dione scaffold is a recognized pharmacophore with a diverse range of biological activities. Derivatives of this scaffold have been investigated for various therapeutic and agricultural applications.

Based on the activities of related compounds, potential applications for this compound and its derivatives could include:

  • Herbicidal Agents: The most prominent application for 5-phenyl substituted cyclohexane-1,3-dione derivatives is in agriculture as herbicides.[1][2] These compounds are known to act as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherol in plants. Inhibition of HPPD leads to bleaching of new growth and ultimately plant death.

  • Anticancer Agents: Various derivatives of cyclohexane-1,3-dione have been synthesized and evaluated for their anti-proliferative and anticancer activities.[3][4] The mechanism of action for these compounds can vary, but some have been shown to act as inhibitors of protein kinases, such as c-Met.[4]

  • Antibacterial Agents: Metal complexes of cyclohexane-1,3-dione ligands have demonstrated activity against both Gram-positive and Gram-negative bacteria.[5] This suggests that the core scaffold could be a starting point for the development of novel antibacterial agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₄O₃PubChem
Molecular Weight 218.25 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 1774-12-5ChemicalBook
Melting Point 179.5-183.5 °CChemicalBook
SMILES COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2PubChem

Synthesis Protocol

The synthesis of this compound can be achieved through a Michael addition reaction, a common method for the preparation of 5-arylcyclohexane-1,3-diones. A general protocol is outlined below.

Protocol: Synthesis of this compound

Materials:

  • 4-Methoxybenzaldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Malonic acid

  • Piperidine

  • Pyridine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve 4-methoxybenzaldehyde and Meldrum's acid in ethanol.

    • Add a catalytic amount of piperidine and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, the product, 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, can be isolated by filtration or evaporation of the solvent.

  • Michael Addition and Decarboxylation:

    • To a solution of the product from step 1 in a suitable solvent (e.g., ethanol), add diethyl malonate and a base such as sodium ethoxide.

    • Reflux the mixture for 4-6 hours.

    • After cooling, acidify the reaction mixture with dilute HCl.

    • The resulting intermediate is then subjected to hydrolysis and decarboxylation by refluxing with aqueous NaOH followed by acidification with concentrated HCl.

    • The crude this compound will precipitate and can be collected by filtration.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

    • The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition & Decarboxylation cluster_step3 Step 3: Purification A 4-Methoxybenzaldehyde + Meldrum's acid B Piperidine in Ethanol A->B Reaction C 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione B->C Product D Intermediate + Diethyl Malonate C->D E Base (e.g., NaOEt) D->E Reaction F Hydrolysis & Decarboxylation (NaOH, HCl) E->F Workup G Crude this compound F->G Product H Recrystallization G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the potential biological activities of this compound based on the activities of related compounds.

Protocol 1: In Vitro Herbicidal Activity Assay (HPPD Inhibition)

This assay determines the inhibitory effect of the compound on the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

Materials:

  • Recombinant or purified HPPD enzyme

  • p-hydroxyphenylpyruvic acid (HPPA) substrate

  • Ascorbate

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • This compound (test compound)

  • Known HPPD inhibitor (e.g., sulcotrione) as a positive control

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, ascorbate, catalase, and the HPPD enzyme.

  • Add varying concentrations of the test compound to the wells. Include wells with the positive control and a vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate, HPPA.

  • Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of HPPA.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

HPPD_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Buffers) C Add Enzyme, Buffer, and Test Compound to Plate A->C B Prepare Test Compound Dilutions B->C D Pre-incubate C->D E Add Substrate (HPPA) to Initiate Reaction D->E F Monitor Absorbance Change E->F G Calculate Reaction Rates F->G H Determine IC50 Value G->H Screening_Logic Start This compound Screening Primary Biological Screening Start->Screening Herbicidal Herbicidal Activity (HPPD Assay) Screening->Herbicidal Anticancer Anticancer Activity (MTT Assay) Screening->Anticancer Antibacterial Antibacterial Activity (MIC Assay) Screening->Antibacterial Active Active? Herbicidal->Active Anticancer->Active Antibacterial->Active Inactive Inactive Active->Inactive No Lead_Opt Lead Optimization (SAR Studies) Active->Lead_Opt Yes

References

Application Notes and Protocols for the Derivatization of Ketone Groups in 5-(4-Methoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ketone groups in 5-(4-Methoxyphenyl)cyclohexane-1,3-dione. This versatile building block is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds and other derivatives with potential applications in medicinal chemistry and drug discovery. The following protocols detail the synthesis of enaminones, Knoevenagel condensation products, hydrazones, and oximes, and discuss the potential biological activities of these derivatives.

Introduction

This compound is a cyclic diketone that serves as a key intermediate in organic synthesis. The presence of two reactive ketone groups and an active methylene group allows for a variety of chemical transformations. Derivatization of these ketone functionalities can lead to the formation of compounds with a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. These application notes will guide researchers through the synthesis and characterization of several important classes of derivatives.

Synthesis of Enaminone Derivatives

Enaminones are valuable intermediates for the synthesis of various heterocyclic compounds. They can be readily prepared by the reaction of 1,3-dicarbonyl compounds with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocol: Synthesis of 2-((dimethylamino)methylene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Materials:

  • This compound

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchi rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like toluene or conduct the reaction neat.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours or gently heat to 50-60 °C to ensure completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure enaminone derivative.

Expected Outcome: This procedure is expected to yield the corresponding enaminone, 2-((dimethylamino)methylene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione, as a stable crystalline solid.

Diagram of the Experimental Workflow for Enaminone Synthesis

G start Start reagents Mix this compound and DMF-DMA start->reagents reaction Stir at room temperature or heat to 50-60 °C reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Solvent Evaporation monitoring->workup purification Recrystallization from Ethanol workup->purification product Pure Enaminone Derivative purification->product

Caption: Workflow for the synthesis of the enaminone derivative.

Knoevenagel Condensation

The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone. This reaction is particularly useful for synthesizing a variety of substituted alkenes and heterocyclic systems.

Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Piperidine or another basic catalyst

  • Ethanol or another suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the aromatic aldehyde (1.0 eq).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Quantitative Data Summary (Hypothetical)

DerivativeYield (%)Melting Point (°C)
2-(4-Chlorobenzylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione85190-192
2-(4-Nitrobenzylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione82210-212
2-(4-Methoxybenzylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione88185-187

Diagram of the Knoevenagel Condensation Pathway

G start This compound + Aromatic Aldehyde product Knoevenagel Condensation Product start->product Condensation catalyst Piperidine (catalyst) Ethanol, Reflux

Caption: Knoevenagel condensation of the dione with an aromatic aldehyde.

Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of carbonyl compounds with hydrazine or its derivatives. These compounds are known to exhibit a wide range of biological activities.

Experimental Protocol: Synthesis of a Hydrazone Derivative

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.0-1.2 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The hydrazone derivative may precipitate and can be collected by filtration.

  • If necessary, the product can be purified by recrystallization from a suitable solvent.

Synthesis of Oxime Derivatives

Oximes are prepared by the reaction of aldehydes or ketones with hydroxylamine. They are important intermediates in organic synthesis and can exhibit biological activity.

Experimental Protocol: Synthesis of an Oxime Derivative

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate or another base

  • Ethanol/Water mixture

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.

  • Reflux the reaction mixture for 1-3 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The oxime may precipitate from the solution and can be isolated by filtration.

  • The crude product can be purified by recrystallization.

Diagram of the Derivatization Pathways

G cluster_derivatives Derivatization Reactions start This compound enaminone Enaminone start->enaminone + DMF-DMA knoevenagel Knoevenagel Adduct start->knoevenagel + ArCHO, Base hydrazone Hydrazone start->hydrazone + H2NNH-R oxime Oxime start->oxime + NH2OH

Caption: Overview of derivatization pathways for the starting dione.

Biological Activities of Derivatives

Derivatives of cyclohexane-1,3-diones have been reported to possess a range of biological activities. While specific data for derivatives of this compound is limited in the public domain, related compounds have shown promising results.

Antimicrobial and Antifungal Activity: Enaminones and Knoevenagel condensation products derived from cyclic 1,3-diones have demonstrated potential antimicrobial and antifungal properties. The introduction of different aromatic and heterocyclic moieties can significantly influence their activity spectrum.

Cytotoxic Activity: Hydrazone derivatives of various carbonyl compounds have been extensively studied for their anticancer properties. The cytotoxic effects of hydrazones derived from 5-aryl-cyclohexane-1,3-diones against various cancer cell lines have been reported, suggesting their potential as leads for the development of new anticancer agents.

Data on Biological Activity (Illustrative)

Derivative ClassBiological ActivityKey Findings
EnaminonesAntimicrobial, AntifungalActive against various bacterial and fungal strains, with activity depending on the substituents.
Knoevenagel AdductsCytotoxic, AntimicrobialSome derivatives have shown moderate to good activity against cancer cell lines and pathogenic microbes.
HydrazonesCytotoxic, AnticancerSeveral hydrazone derivatives of cyclic ketones exhibit significant cytotoxicity against human cancer cell lines.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the derivatization of this compound. These reactions open up avenues for the synthesis of a wide array of novel compounds. Further investigation into the biological activities of these derivatives is warranted and could lead to the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for their specific research goals and to explore the full potential of this versatile starting material.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-aryl-cyclohexane-1,3-diones?

A common and effective method is the Michael addition of a malonic ester (such as diethyl malonate) to an α,β-unsaturated ketone (a chalcone derivative), followed by an intramolecular Claisen condensation (Dieckmann condensation), and subsequent hydrolysis and decarboxylation.

Q2: Why is the purity of starting materials crucial for this synthesis?

The purity of the reactants, particularly the 4-methoxychalcone and the malonic ester, is critical to prevent side reactions. Impurities can interfere with the base-catalyzed reactions, leading to the formation of undesired byproducts and consequently lowering the yield and complicating the purification process.

Q3: What are the key reaction parameters to monitor for yield optimization?

The key parameters to control are reaction temperature, reaction time, the choice and stoichiometry of the base, and the solvent system. Optimization of these parameters is often necessary to maximize the yield and minimize byproduct formation.

Q4: How can I effectively purify the final product?

Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography using silica gel may also be employed for high-purity samples.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst or base. - Low reaction temperature. - Impure starting materials.- Use a fresh batch of base (e.g., sodium ethoxide). - Ensure the reaction temperature is maintained at the optimal level. - Purify starting materials before the reaction.
Formation of Multiple Byproducts - Reaction temperature is too high. - Incorrect stoichiometry of reactants or base. - Prolonged reaction time.- Lower the reaction temperature to favor the desired product. - Carefully control the molar ratios of the reactants and base. - Monitor the reaction progress using TLC to avoid over-running the reaction.
Incomplete Cyclization - Insufficient amount of base. - Steric hindrance.- Increase the amount of base used for the cyclization step. - Consider using a stronger, non-nucleophilic base.
Product is an Oily Residue - Presence of impurities. - Incomplete removal of solvent.- Attempt purification by column chromatography. - Ensure the product is thoroughly dried under a high vacuum.
Difficulty in Product Isolation - Product is too soluble in the reaction solvent. - Inefficient extraction procedure.- After acidification, cool the mixture to promote precipitation. - Optimize the pH for precipitation. - Use a different solvent for extraction.

Quantitative Data Summary

The following table summarizes typical reaction conditions that can be optimized for the synthesis of 5-aryl-cyclohexane-1,3-diones. Yields are indicative and can vary based on the specific substrate and reaction scale.

Parameter Condition A Condition B Condition C Expected Yield Range
Base Sodium EthoxideSodium HydridePotassium tert-Butoxide60-85%
Solvent EthanolTetrahydrofuran (THF)tert-Butanol
Temperature Reflux (78 °C)Room Temperature to 65 °C82 °C
Reaction Time 4-6 hours8-12 hours3-5 hours

Detailed Experimental Protocol

A plausible synthetic route for this compound involves a Michael addition followed by a Dieckmann condensation.

Step 1: Michael Addition

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl malonate at room temperature with stirring.

  • After the formation of the sodium salt of diethyl malonate, add a solution of 4-methoxychalcone in ethanol dropwise.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., toluene) and add a base (e.g., sodium hydride) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours.

  • Cool the mixture and quench the excess base by the slow addition of water.

  • Acidify the aqueous layer with concentrated HCl and heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure compound.

Visual Representations

experimental_workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization & Hydrolysis A Prepare Sodium Ethoxide B Add Diethyl Malonate A->B C Add 4-Methoxychalcone B->C D Reflux C->D E Work-up D->E F Dieckmann Condensation E->F Crude Intermediate G Hydrolysis & Decarboxylation F->G H Precipitation & Filtration G->H I Recrystallization H->I J J I->J Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions P1 Low Yield C1 Impure Reactants P1->C1 C2 Suboptimal Temperature P1->C2 C3 Incorrect Stoichiometry P1->C3 C4 Ineffective Base P1->C4 S1 Purify Starting Materials C1->S1 S2 Optimize Reaction Temp. C2->S2 S3 Adjust Molar Ratios C3->S3 S4 Use Fresh/Stronger Base C4->S4

Caption: Troubleshooting logic for addressing low yield in the synthesis.

common side products in the synthesis of 5-arylcyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side products and issues encountered during the synthesis of 5-arylcyclohexane-1,3-diones.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 5-arylcyclohexane-1,3-diones?

A1: The most common method for synthesizing 5-arylcyclohexane-1,3-diones is a domino reaction involving an initial Knoevenagel condensation of an aromatic aldehyde with a cyclohexane-1,3-dione derivative (such as dimedone or cyclohexane-1,3-dione itself), followed by an intramolecular Michael addition. This sequence is often carried out in a one-pot synthesis.

Q2: I obtained a significant amount of a high molecular weight byproduct. What is it likely to be?

A2: A common high molecular weight side product is the 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), also known as a tetraketone. This product arises from a Michael addition where a second molecule of the cyclohexane-1,3-dione adds to the initial Knoevenagel condensation product. Another possibility, particularly when using dimedone (5,5-dimethylcyclohexane-1,3-dione), is the formation of a xanthene derivative (1,8-dioxooctahydroxanthene).[1]

Q3: My reaction seems to stop at an intermediate stage, resulting in a colored product. What could this be?

A3: The initial Knoevenagel condensation between the aromatic aldehyde and the cyclohexane-1,3-dione forms a 2-arylidenecyclohexane-1,3-dione.[2] This intermediate is often a colored compound and is a Michael acceptor. If the subsequent intramolecular Michael addition does not proceed to completion, this intermediate will be a major component of your product mixture.

Q4: Can over-alkylation or O-alkylation be an issue in this synthesis?

A4: While direct O-alkylation on the dione is a known side reaction in the alkylation of cyclohexane-1,3-diones with certain electrophiles, it is less common in the synthesis of 5-aryl derivatives starting from aromatic aldehydes.[3] However, under strongly basic conditions or with reactive alkylating agents present in the reaction mixture, O-alkylation of the enol form of the dione is a possibility. Over-alkylation, leading to multiple aryl groups being added, is generally not observed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired 5-arylcyclohexane-1,3-dione Reaction conditions do not favor the intramolecular Michael addition.Optimize the catalyst and solvent system. Piperidine or pyrrolidine are commonly used to facilitate both the Knoevenagel and Michael steps. The choice of solvent can also influence the reaction outcome.
Formation of Xanthene Derivatives Use of certain catalysts and reaction conditions, especially with dimedone.[1]Modify the catalyst. For example, using KF/Al2O3 may favor the formation of the Michael adduct, while silica sulfate can promote xanthene formation. Adjusting the stoichiometry of the reactants can also help.
Predominance of the Michael Adduct (2:1 adduct) The intermolecular Michael addition is faster than the intramolecular cyclization. This is often the case when a 2:1 molar ratio of dione to aldehyde is used.Use a 1:1 molar ratio of the cyclohexane-1,3-dione and the aromatic aldehyde. This will favor the formation of the initial Knoevenagel adduct, which can then undergo the desired intramolecular Michael addition.
Isolation of the Knoevenagel Intermediate The intramolecular Michael addition is slow or incomplete.Increase the reaction time or temperature. Ensure the catalyst used is active and appropriate for promoting the Michael addition.
Complex mixture of unidentified byproducts Decomposition of starting materials or products under harsh conditions. Incorrect choice of base or catalyst.[4]Use milder reaction conditions. Screen different bases or catalysts to find one that promotes the desired reaction without causing degradation. Monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time.

Experimental Protocols

General Protocol for the Synthesis of 5-Aryl-4,4-dimethylcyclohexane-1,3-dione:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Piperidine (0.1 - 0.2 eq)

  • Toluene or Ethanol (as solvent)

Procedure:

  • To a solution of dimedone (1.0 eq) and the aromatic aldehyde (1.0 eq) in toluene or ethanol, add piperidine (0.1 - 0.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), allow the mixture to cool to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to isolate the desired 5-arylcyclohexane-1,3-dione.

Visualizations

Reaction_Pathway A Aromatic Aldehyde C Knoevenagel Adduct (2-Arylidenecyclohexane-1,3-dione) A->C Knoevenagel Condensation B Cyclohexane-1,3-dione B->C Knoevenagel Condensation E Michael Adduct (2:1 Adduct) B->E Intermolecular Michael Addition D Desired Product (5-Arylcyclohexane-1,3-dione) C->D Intramolecular Michael Addition C->E Intermolecular Michael Addition F Xanthene Derivative C->F Cyclization/ Dehydration Cat Base Catalyst (e.g., Piperidine) Cat->C Cat->D Cat->E

Caption: Reaction pathways in the synthesis of 5-arylcyclohexane-1,3-diones.

Troubleshooting_Workflow start Start Synthesis check_product Analyze Product Mixture (TLC, NMR, LC-MS) start->check_product pure_product High Yield of Desired Product check_product->pure_product Yes low_yield Low Yield or Side Products Observed check_product->low_yield No end End pure_product->end identify_side_product Identify Major Side Product(s) low_yield->identify_side_product is_xanthene Xanthene Derivative? identify_side_product->is_xanthene is_michael 2:1 Michael Adduct? is_xanthene->is_michael No optimize_catalyst Adjust Catalyst/ Solvent System is_xanthene->optimize_catalyst Yes is_knoevenagel Knoevenagel Intermediate? is_michael->is_knoevenagel No adjust_stoichiometry Use 1:1 Stoichiometry is_michael->adjust_stoichiometry Yes increase_reaction_time Increase Reaction Time/ Temperature is_knoevenagel->increase_reaction_time Yes is_knoevenagel->end No (Complex Mixture) optimize_catalyst->start adjust_stoichiometry->start increase_reaction_time->start

Caption: Troubleshooting workflow for the synthesis of 5-arylcyclohexane-1,3-diones.

References

Technical Support Center: Purification of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione.

Troubleshooting Guides

This section addresses common issues encountered during the purification of crude this compound.

Issue 1: The crude product is a persistent oil or waxy solid that fails to crystallize.

Potential Causes:

  • Presence of significant impurities: Unreacted starting materials, reaction byproducts, or residual solvent can act as impurities that inhibit crystallization.

  • Incorrect solvent choice for recrystallization: The chosen solvent may be too good a solvent for the compound, even at low temperatures, or it may not provide the necessary difference in solubility between hot and cold conditions.

Recommended Solutions:

  • Initial Purification by Column Chromatography: If the product is highly impure, direct recrystallization may be ineffective. A preliminary purification by flash column chromatography can remove the bulk of impurities, yielding a product that is more amenable to crystallization.

  • Systematic Solvent Screening for Recrystallization: Test the solubility of a small amount of the crude product in various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Trituration: If an oil is obtained, attempt to induce crystallization by trituration. This involves repeatedly scratching the inside of the flask with a glass rod at the solvent-oil interface and cooling in an ice bath. Adding a seed crystal, if available, can also initiate crystallization.

Issue 2: Multiple spots are observed on the Thin Layer Chromatography (TLC) plate of the crude product.

Potential Causes:

  • Incomplete reaction: The presence of starting materials.

  • Formation of byproducts: The synthesis of 5-aryl-cyclohexane-1,3-diones can involve several steps (e.g., Knoevenagel condensation followed by Michael addition and cyclization), each of which can produce intermediates and byproducts.

Likely Impurities:

  • 4-methoxybenzaldehyde: A common starting material.

  • Malonate derivative (e.g., diethyl malonate or Meldrum's acid): The active methylene compound used in the initial condensation.

  • Knoevenagel condensation product: The intermediate formed from the reaction of 4-methoxybenzaldehyde and the malonate derivative.

  • Michael adduct: The intermediate formed after the addition of a second equivalent of the active methylene compound, prior to cyclization.

Recommended Solutions:

  • Purification by Column Chromatography: This is the most effective method for separating multiple components. A well-chosen solvent system will allow for the isolation of the desired product.

  • Reaction Optimization: If significant amounts of starting materials or byproducts are present, consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion and minimize side reactions.

Issue 3: Poor separation is achieved during column chromatography.

Potential Causes:

  • Inappropriate solvent system: The polarity of the eluent may be too high, causing all components to elute together, or too low, resulting in no elution of the desired product.

  • Column overloading: Applying too much crude material to the column can lead to broad, overlapping bands.

  • Improper column packing: Channels or cracks in the stationary phase will lead to poor separation.

Recommended Solutions:

  • TLC-based solvent system selection: Before running the column, identify an optimal solvent system using TLC. The ideal system will show good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4. A common starting point for polar diketones is a mixture of hexane and ethyl acetate.

  • Gradient elution: Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute the product and then more polar impurities.

  • Proper column loading and packing: Ensure the column is packed uniformly without any air bubbles or cracks. The crude material should be dissolved in a minimal amount of solvent and loaded as a concentrated band at the top of the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities are typically unreacted starting materials and reaction intermediates. These include:

  • 4-methoxybenzaldehyde

  • The active methylene compound used (e.g., diethyl malonate)

  • The intermediate from the Knoevenagel condensation

  • The open-chain Michael adduct prior to cyclization

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Due to the polar nature of the dione and the methoxyphenyl group, polar solvents are a good starting point. Ethanol has been reported for similar compounds. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. It is always recommended to perform a small-scale solvent screen to find the optimal conditions.

Q3: How can I visualize this compound and its impurities on a TLC plate?

A3: this compound contains a chromophore and should be visible under UV light (254 nm). For visualization of non-UV active impurities, you can use a general stain such as potassium permanganate or vanillin.

Q4: My purified product appears to be the enol tautomer by NMR. Is this expected?

A4: Yes, cyclohexane-1,3-dione systems often exist in equilibrium with their enol tautomer. In many solvents, the enol form is the predominant species. This is not an impurity but rather a characteristic of the molecule's structure.

Data Presentation

Purification MethodTypical Purity AchievedExpected Yield RangeNotes
Recrystallization >98% (by NMR)60-85%Dependent on the initial purity of the crude material. May require multiple recrystallizations.
Column Chromatography >95% (by NMR)70-90%Effective for removing a wide range of impurities. Yield depends on the separation efficiency.
Trituration VariableVariableUseful for inducing crystallization from an oil. Purity will depend on the solvent used.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material. Add a few drops of a test solvent (e.g., ethanol). Heat the mixture gently. If the solid dissolves, cool the solution to room temperature and then in an ice bath. If crystals form, the solvent is suitable. If no crystals form, the solvent is too good. If the solid does not dissolve when hot, the solvent is not suitable. Test various solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives good separation and an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, impregnated silica to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3, 1:1, etc.).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualizations

G Troubleshooting Workflow for Purification start Crude Product tlc_analysis Perform TLC Analysis start->tlc_analysis single_spot Single Major Spot? tlc_analysis->single_spot recrystallize Attempt Recrystallization single_spot->recrystallize Yes column_chromatography Perform Column Chromatography single_spot->column_chromatography No multiple_spots Multiple Spots success_recrystallize Crystals Formed? recrystallize->success_recrystallize pure_product Pure Product success_recrystallize->pure_product Yes oily_product Product is an Oil/Waxy Solid success_recrystallize->oily_product No oily_product->column_chromatography good_separation Good Separation? column_chromatography->good_separation good_separation->pure_product Yes poor_separation Poor Separation good_separation->poor_separation No optimize_column Optimize Column Conditions (Solvent, Gradient, Loading) poor_separation->optimize_column optimize_column->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

G Experimental Workflow for Purification crude_product Crude 5-(4-Methoxyphenyl) cyclohexane-1,3-dione choose_method Choose Purification Method crude_product->choose_method recrystallization Recrystallization choose_method->recrystallization High Initial Purity column_chromatography Column Chromatography choose_method->column_chromatography Low Initial Purity / Oily dissolve Dissolve in Minimal Hot Solvent recrystallization->dissolve prepare_column Prepare Silica Gel Column column_chromatography->prepare_column cool Cool to Crystallize dissolve->cool filter_dry Filter and Dry Crystals cool->filter_dry pure_product Pure Product filter_dry->pure_product load_sample Load Crude Sample prepare_column->load_sample elute_collect Elute with Solvent Gradient and Collect Fractions load_sample->elute_collect combine_evaporate Combine Pure Fractions and Evaporate Solvent elute_collect->combine_evaporate combine_evaporate->pure_product

Caption: General experimental workflow for the purification of the target compound.

Technical Support Center: Synthesis of Substituted Cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted cyclohexane-1,3-diones. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important class of molecules. Cyclohexane-1,3-diones are crucial intermediates in the production of a wide range of compounds, including pharmaceuticals and herbicides.[1][2][3][4] This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Issue 1: Low or No Yield of the Desired Product

Q1: My reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

A1: Low yields in the synthesis of substituted cyclohexane-1,3-diones, particularly through methods like the Robinson annulation, are a common issue.[5] Several factors can contribute to this problem. Here are some frequent causes and their potential solutions:

  • Polymerization of the Michael Acceptor: α,β-unsaturated ketones, such as methyl vinyl ketone (MVK), are prone to polymerization under basic conditions, which is a significant cause of low yields.[5]

    • Solution: Employ a more stable precursor for the α,β-unsaturated ketone. For example, the Wichterle reaction utilizes 1,3-dichloro-cis-2-butene as an alternative to MVK to prevent polymerization during the Michael addition.[6][7] Another approach is to prepare a Mannich base of the Michael acceptor and react it with the ketone.[5][6]

  • Inactive Base: The base used in the reaction may have lost its activity due to improper storage or handling, leading to incomplete deprotonation of the ketone.

    • Solution: Always use a freshly opened or properly stored base. For instance, sodium hydride (NaH) should be handled under an inert atmosphere, and solid bases like sodium hydroxide should be weighed quickly to minimize moisture absorption.[6]

  • Side Reactions: Unwanted side reactions, such as double alkylation of the starting ketone, can compete with the desired reaction pathway and consume starting materials.[5]

    • Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the ketone donor relative to the Michael acceptor can sometimes mitigate this issue. Additionally, optimizing the reaction temperature can help favor the desired product formation.

  • Suboptimal Catalyst Loading: In catalyzed reactions, the amount of catalyst is critical. Both too little and too much catalyst can negatively impact the reaction rate and yield.[8]

    • Solution: Perform small-scale optimization experiments to determine the ideal catalyst loading for your specific substrates. It has been observed that in some cases, a lower catalyst loading can lead to a faster reaction and higher yield.[6][8]

Issue 2: Incomplete Reaction and Presence of Starting Materials

Q2: My reaction does not seem to go to completion, and I observe a significant amount of starting material in the crude product. What can I do?

A2: An incomplete reaction can be frustrating. Here are several factors to consider:

  • Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to proceed to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). If the reaction has stalled, consider increasing the temperature or extending the reaction time. However, be cautious, as excessive heat can sometimes promote side reactions or decomposition.

  • Reversibility of the Michael Addition: The initial Michael addition step can be reversible (retro-Michael reaction), especially at higher temperatures.

    • Solution: Running the reaction at a lower temperature can help to minimize the retro-Michael reaction.[6] Finding the optimal temperature balance where the forward reaction proceeds at a reasonable rate while minimizing the reverse reaction is key.

Issue 3: Difficulty in Product Purification

Q3: The crude product of my reaction is a thick, gummy liquid that is difficult to purify by column chromatography. What are some alternative purification strategies?

A3: The purification of substituted cyclohexane-1,3-diones can be challenging due to their physical properties.[9][10] If standard silica gel chromatography is proving ineffective, consider the following options:

  • Solvent Extraction: A carefully planned series of extractions can help to remove certain impurities. For instance, after acidification of the reaction mixture, extraction with a suitable organic solvent like ethyl acetate can isolate the desired product from water-soluble byproducts.[2][9]

  • Crystallization: If the product is a solid or can be induced to crystallize, this is an excellent method for purification. Experiment with different solvent systems to find one that promotes crystallization.

  • Alternative Chromatographic Techniques: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield issues in the synthesis of substituted cyclohexane-1,3-diones.

TroubleshootingWorkflow start Low Yield or No Product check_reagents Verify Reagent Quality (Fresh Base, Pure Starting Materials) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_side_reactions Analyze for Side Reactions (e.g., Polymerization, Double Alkylation) start->check_side_reactions optimize_reagents Use Fresh Reagents Employ MVK Precursor check_reagents->optimize_reagents Reagents Expired or Impure optimize_conditions Adjust Temperature and Time Optimize Catalyst Loading check_conditions->optimize_conditions Conditions Suboptimal modify_stoichiometry Adjust Reactant Stoichiometry check_side_reactions->modify_stoichiometry Side Products Detected successful_synthesis Successful Synthesis optimize_reagents->successful_synthesis optimize_conditions->successful_synthesis modify_stoichiometry->successful_synthesis

Caption: A troubleshooting decision tree for low-yield synthesis.

Frequently Asked Questions (FAQs)

Q4: What are the primary applications of substituted cyclohexane-1,3-diones in drug development?

A4: Substituted cyclohexane-1,3-diones are versatile building blocks in medicinal chemistry. They are key intermediates in the synthesis of various pharmaceuticals, including cardiovascular drugs like cavinton and antiemetic agents such as ondansetron.[2] Their structural motif is also found in bioactive natural products and is utilized in the development of anti-inflammatory, antihistaminic, and antipsychotic drugs.[3][9]

Q5: What is the Robinson annulation, and why is it a common method for synthesizing these compounds?

A5: The Robinson annulation is a powerful ring-forming reaction in organic chemistry, discovered by Sir Robert Robinson.[7][11] It involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a six-membered ring.[7][12][13] This two-step sequence is highly effective for constructing cyclohexenone frameworks, which are direct precursors to or can be easily converted into substituted cyclohexane-1,3-diones.[11]

Q6: Are there alternative synthetic routes to the Robinson annulation for preparing substituted cyclohexane-1,3-diones?

A6: Yes, several other methods exist. One notable approach involves a consecutive Michael-Claisen process starting from unsubstituted or substituted acetone and α,β-unsaturated esters.[1][9][10] This method offers good regioselectivity and can be performed as a one-pot reaction.[1][9][10] Another route is the hydrogenation of resorcinol and its derivatives using catalysts like palladium on carbon.[14][15]

Experimental Protocols

Protocol 1: Synthesis of 3-(2,4-cyclohexanone)-propyl carboxylic acid ethyl ester via a One-Pot Reaction

This protocol is adapted from a patented procedure involving a consecutive Michael-Claisen type reaction.[9][10]

Materials:

  • Acetone

  • Sodium hydride (NaH)

  • Ethyl acrylate

  • Dry toluene

  • 1(N) Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine solution

Procedure:

  • To a mixture of acetone (1 equivalent) and sodium hydride (2 equivalents) in dry toluene, add ethyl acrylate (2 equivalents) at -5 °C.

  • Allow the solution to warm to room temperature (20-30 °C) and stir for 2 hours.

  • Acidify the reaction mixture with 1(N) hydrochloric acid to a pH between 0 and 3.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Wash the combined organic layers with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (70:30) eluent to afford the product as a light yellow gummy liquid.

Data Presentation

Table 1: Comparison of Yields for Selected Substituted Cyclohexane-1,3-dione Syntheses

EntryStarting MaterialsReaction TypeProductYield (%)Reference
1Acetone, Ethyl acrylateConsecutive Michael-Claisen3-(2,4-cyclohexanone)-propyl carboxylic acid ethyl ester45[9][10]
2Substituted Aldehyde, 4-acetyl biphenyl, DimedoneMichael Addition2-(1-(4-chlorophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione69[16]
3Resorcinol, Sodium formate, 5% Pd/CCatalytic Transfer Hydrogenation1,3-Cyclohexanedione91[14]

Signaling Pathways and Logical Relationships

Diagram 2: The Robinson Annulation Reaction Mechanism

The following diagram outlines the key steps of the Robinson annulation, a fundamental process for the synthesis of cyclohexane-1,3-dione precursors.

RobinsonAnnulation ketone Ketone (e.g., Cyclohexanone) enolate Enolate Intermediate ketone->enolate Base michael_adduct 1,5-Diketone (Michael Adduct) enolate->michael_adduct Michael Addition mvk α,β-Unsaturated Ketone (Michael Acceptor) mvk->michael_adduct intramolecular_aldol Intramolecular Aldol Condensation michael_adduct->intramolecular_aldol Base final_product Cyclohexenone Product intramolecular_aldol->final_product Dehydration

Caption: The Robinson annulation mechanism.

References

preventing side reactions in the synthesis of triketone herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing common side reactions during the synthesis of triketone herbicides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of trikone herbicides, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of the Final Triketone Herbicide Product

  • Question: My final product yield is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in triketone herbicide synthesis can stem from several factors throughout the multi-step process. Here are some common culprits and troubleshooting steps:

    • Incomplete reaction in key steps: Ensure each reaction goes to completion by monitoring with appropriate analytical techniques like TLC or LC-MS. Reaction times and temperatures may need optimization. For instance, in the synthesis of tembotrione, the bromination of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate requires careful control of temperature and reaction time to maximize the yield of the desired brominated intermediate.[1]

    • Side reactions: The formation of byproducts is a major cause of reduced yields. Refer to the specific side reaction entries below for targeted troubleshooting.

    • Suboptimal reaction conditions: The choice of solvent, base, and catalyst is critical. For example, in the synthesis of mesotrione, the rearrangement of the enol ester is sensitive to the base and solvent system used.[2] Experiment with different conditions as outlined in the provided experimental protocols.

    • Loss of product during workup and purification: Triketone herbicides and their intermediates can be sensitive to pH and temperature during extraction and purification. Ensure efficient extraction and minimize losses during crystallization or chromatography.

Issue 2: Presence of Cyanide Impurities in Mesotrione Synthesis

  • Question: My mesotrione product is contaminated with cyanide impurities. What is the source of this contamination and how can I prevent it?

  • Answer: Cyanide impurities in mesotrione synthesis typically originate from the use of a cyanide ion source, such as acetone cyanohydrin or potassium cyanide, which is often used as a catalyst for the final rearrangement step of the enol ester intermediate.[3][4][5]

    • Mechanism of Formation: The cyanide ion facilitates the rearrangement of the 3-(2-Nitro-p-methyl sulfonyl benzoyloxy) cyclohexane-1-one to mesotrione. However, residual cyanide can remain in the final product.

    • Prevention and Troubleshooting:

      • Optimize Catalyst Loading: Use the minimum effective amount of the cyanide source to catalyze the reaction.

      • pH Control: It has been found that conducting the rearrangement at a pH of 6 to 8 with a moderate base can help in precipitating mesotrione with high purity, potentially reducing cyanide carryover.[4][5]

      • Purification: After the rearrangement, dissolving the crude mesotrione in an organic solvent and washing with an aqueous acid solution can significantly increase the stability and purity of the final product by removing cyanide impurities.[4][5] A final purification step involving crystallization from an aqueous solution with pH adjustment to below 3 can also be effective.[6]

Issue 3: Hydrolysis of Acyl Chloride Intermediates

  • Question: I am observing the formation of a carboxylic acid byproduct, suggesting hydrolysis of my acyl chloride intermediate. How can I minimize this side reaction?

  • Answer: The synthesis of many triketone herbicides involves the formation of a substituted benzoyl chloride intermediate. These acyl chlorides are highly reactive and susceptible to hydrolysis, especially in the presence of water or other nucleophilic species.[7][8][9][10][11]

    • Mechanism of Hydrolysis: Acyl chlorides react with water to form the corresponding carboxylic acid. This is often an undesired side reaction as it consumes the intermediate and complicates purification.

    • Prevention and Troubleshooting:

      • Anhydrous Conditions: It is crucial to perform the acylation and subsequent reactions under strictly anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Control of Reaction Temperature: While the reaction of the carboxylic acid with a chlorinating agent (e.g., thionyl chloride) often requires heating, excessive temperatures can lead to other side reactions. Optimize the temperature to ensure complete conversion to the acyl chloride without promoting degradation.

      • Immediate Use: Use the freshly prepared acyl chloride intermediate in the next step as soon as possible to minimize its exposure to atmospheric moisture.

      • Use of Continuous Flow Chemistry: Continuous-flow processes can significantly inhibit hydrolysis by providing better control over reaction conditions and minimizing exposure to water.[2]

Issue 4: Formation of Multiple Unidentified Byproducts in Tembotrione Synthesis

  • Question: My HPLC analysis of the crude tembotrione product shows several significant impurity peaks. What are the likely identities of these impurities and how can I avoid their formation?

  • Answer: The synthesis of tembotrione can lead to the formation of several impurities. A study has characterized three main impurities that can arise during the synthesis.[12] While the exact structures are detailed in the cited literature, their formation is generally attributed to side reactions of key intermediates or the final product.

    • Potential Sources of Impurities:

      • Incomplete Bromination: Incomplete bromination of the methyl group on the benzoic acid intermediate can lead to the carryover of starting material.

      • Side Reactions of the Trifluoroethoxy Methyl Group: The introduction of the trifluoroethoxy methyl group can sometimes lead to side products if the reaction conditions are not carefully controlled.

      • Degradation of the Triketone Moiety: The triketone structure can be susceptible to degradation under certain conditions, such as extreme pH or high temperatures.

    • Prevention and Troubleshooting:

      • Optimize Bromination: Ensure complete conversion during the bromination step by monitoring the reaction closely and adjusting the reaction time and temperature as needed. The use of hydrobromic acid and hydrogen peroxide is a safer alternative to elemental bromine.[13]

      • Controlled Etherification: Carefully control the base and temperature during the etherification reaction to introduce the trifluoroethoxy methyl group to minimize side reactions.

      • Mild Reaction Conditions for Final Coupling: Use mild conditions for the final coupling and rearrangement steps to avoid degradation of the triketone ring.

      • Purification: A final purification step, such as recrystallization, is often necessary to remove these impurities and obtain high-purity tembotrione.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the role of acetone cyanohydrin in the synthesis of triketone herbicides like mesotrione and tembotrione?

A1: Acetone cyanohydrin serves as a source of cyanide ions (CN-), which act as a catalyst in the rearrangement of the enol ester intermediate to the final triketone product.[3][6] This rearrangement is a crucial step in the synthesis of many triketone herbicides. However, its use can lead to cyanide impurities in the final product if not properly controlled and removed.[4][5][6]

Q2: How does pH affect the stability and synthesis of triketone herbicides?

A2: The pH plays a critical role in both the synthesis and stability of triketone herbicides.

  • Synthesis: In the synthesis of mesotrione, controlling the pH between 6 and 8 during the rearrangement step can improve the purity of the precipitated product.[4][5] Acidification to a pH below 3 is often used in the final crystallization step to isolate the pure product.[6]

  • Stability: Mesotrione is susceptible to hydrolysis under alkaline conditions (pH > 7), leading to its degradation and loss of herbicidal activity.[14] The mobility and bioavailability of mesotrione in soil can also be influenced by soil pH.[15][16]

Q3: What are the advantages of using continuous flow chemistry for the synthesis of triketone herbicides?

A3: Continuous flow chemistry offers several advantages for the synthesis of triketone herbicides, particularly in addressing safety and efficiency concerns. These advantages include:

  • Improved Heat Transfer: This minimizes the risk of runaway reactions, which can be a concern in the exothermic steps of the synthesis.[2]

  • Inhibition of Side Reactions: Flow chemistry can significantly reduce side reactions like hydrolysis by providing better control over reaction time and mixing.[2]

  • Reduced Exposure to Hazardous Materials: The enclosed nature of flow reactors minimizes operator exposure to toxic reagents and intermediates.[2]

  • Increased Efficiency and Purity: Continuous optimization of reaction parameters can lead to higher yields and purities of the final product.[2]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of a Key Intermediate in Tembotrione Synthesis (Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate)

ParameterEmbodiment 1[1]Embodiment 2[1]Embodiment 3[1]
Starting Material Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoateMethyl 2-chloro-3-methyl-4-methylsulfonylbenzoateMethyl 2-chloro-3-methyl-4-methylsulfonylbenzoate
Solvent DichloroethaneDichloromethaneDichloroethane
Catalyst AzobisisobutyronitrileAzobisisobutyronitrilem-chloroperoxybenzoic acid
Brominating Agent Hydrobromic acid / Hydrogen peroxideHydrobromic acid / Hydrogen peroxideHydrobromic acid / Hydrogen peroxide
Temperature 75-80°C45-50°C50-55°C
Yield 89%88.5%90%
Purity 99.0%99.8%98.0%

Table 2: Reaction Conditions for the Rearrangement Step in Mesotrione Synthesis

ParameterPatent Example 1[3]Patent Example 2[17]
Starting Material 3-(2-Nitro-p-methyl sulfonyl benzoyloxy) cyclohexane-1-one3-(2-Nitro-4-methylsulfonylbenzoyloxy)cyclohexen-1-one
Base TriethylamineTriethylamine
Solvent Ethylene dichlorideEthylene dichloride
Cyanide Source Acetone cyanohydrinAcetone cyanohydrin
Initial Purity ≤ 99% (amorphous)≤ 99% (amorphous)
Final Purity > 99% (crystalline)> 99% (crystalline)

Experimental Protocols

Protocol 1: Synthesis of Tembotrione

This protocol is a generalized procedure based on patent literature.[1][18] Researchers should adapt and optimize the conditions for their specific laboratory setup.

  • Step 1: Bromination of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

    • In a reaction vessel, dissolve methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate in a suitable solvent (e.g., dichloroethane).

    • Add a radical initiator (e.g., azobisisobutyronitrile) and hydrobromic acid.

    • Heat the mixture to the desired temperature (e.g., 50-80°C).

    • Slowly add hydrogen peroxide dropwise.

    • Monitor the reaction by LC until completion.

    • Upon completion, wash the organic layer with water, concentrate, and recrystallize to obtain methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate.

  • Step 2: Synthesis of 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid

    • React the bromide from Step 1 with 2,2,2-trifluoroethanol in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., N,N-dimethylformamide).

    • After the reaction is complete, filter and concentrate the mixture.

    • Hydrolyze the resulting ester with a base (e.g., sodium hydroxide) in water.

    • Acidify the reaction mixture to precipitate the carboxylic acid.

    • Filter, wash, and dry the product.

  • Step 3: Synthesis of Tembotrione

    • Convert the carboxylic acid from Step 2 to the corresponding acyl chloride using a chlorinating agent (e.g., thionyl chloride) in an anhydrous solvent.

    • In a separate vessel, react the acyl chloride with 1,3-cyclohexanedione in the presence of a base (e.g., triethylamine).

    • Add a catalytic amount of acetone cyanohydrin to facilitate the rearrangement.

    • After the reaction is complete, perform a workup including washing with water and layering.

    • Remove the solvent from the organic layer and recrystallize the crude product to obtain pure tembotrione.

Protocol 2: Synthesis of Mesotrione

This protocol is a generalized procedure based on patent literature.[3][17]

  • Step 1: Synthesis of 2-nitro-p-methylsulfonylbenzoyl halide

    • This intermediate can be synthesized through a multi-step process starting from p-toluenesulfonyl chloride, involving sulfonation, nitration, oxidation, and halogenation.

  • Step 2: Condensation with 1,3-cyclohexanedione

    • React the 2-nitro-p-methylsulfonylbenzoyl halide with an alkali metal salt of 1,3-cyclohexanedione in a suitable solvent at a controlled temperature (e.g., 0-15°C). This will form the enol ester intermediate, 3-(2-Nitro-p-methyl sulfonyl benzoyloxy) cyclohexane-1-one.

  • Step 3: Rearrangement to Mesotrione

    • React the enol ester from Step 2 with a base (e.g., triethylamine) and a cyanide ion source (e.g., acetone cyanohydrin) in a suitable solvent (e.g., ethylene dichloride).

    • After the reaction is complete, the amorphous mesotrione can be isolated.

  • Step 4: Purification

    • The amorphous mesotrione is then purified by crystallization to obtain the final product with a purity greater than 99%. This may involve dissolving the crude product and carefully adjusting the pH to induce crystallization.

Mandatory Visualization

Synthesis_of_Triketone_Herbicides cluster_start Starting Materials cluster_intermediate Key Intermediates start1 Substituted Benzoic Acid intermediate1 Substituted Benzoyl Chloride start1->intermediate1 Chlorination start2 1,3-Cyclohexanedione intermediate2 Enol Ester start2->intermediate2 intermediate1->intermediate2 Condensation side_reaction Side Reactions - Hydrolysis - Impurity Formation intermediate1->side_reaction e.g., with H2O final_product Triketone Herbicide (e.g., Mesotrione, Tembotrione) intermediate2->final_product Rearrangement (Cyanide Catalyst) final_product->side_reaction Degradation Side_Reaction_Prevention cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Preventative Measures Problem Side Reaction Occurs Cause1 Presence of Water (Hydrolysis) Problem->Cause1 Cause2 Suboptimal pH Problem->Cause2 Cause3 Excess Catalyst (e.g., Cyanide) Problem->Cause3 Cause4 High Temperature Problem->Cause4 Solution5 Purification Problem->Solution5 Removes Impurities Solution1 Use Anhydrous Conditions Cause1->Solution1 Mitigates Solution2 Control pH Cause2->Solution2 Mitigates Solution3 Optimize Catalyst Loading Cause3->Solution3 Mitigates Solution4 Optimize Temperature Cause4->Solution4 Mitigates

References

alternative catalysts for the synthesis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione. This resource focuses on alternative catalysts to address common experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no product yield in the Michael addition for the synthesis of this compound is a common issue. A systematic approach to troubleshooting can help identify the root cause.

Potential Cause Recommended Solution
Inactive Catalyst or Base The catalyst or base may be old, improperly stored, or unsuitable for the specific reactants. Ensure the catalyst is active and the base is sufficiently strong to deprotonate the cyclohexane-1,3-dione. For instance, in organocatalysis, the catalyst's effectiveness can degrade over time.
Inefficient Nucleophile Generation The formation of the enolate from cyclohexane-1,3-dione is crucial. If the base is too weak or if acidic impurities are present, the enolate concentration will be insufficient for the reaction to proceed effectively.
Low Reactivity of the Michael Acceptor The electrophilicity of the Michael acceptor, such as a chalcone, can be reduced by steric hindrance near the β-carbon or by electron-donating groups, which slows down the reaction.
Suboptimal Reaction Temperature The reaction may need a specific temperature to overcome the activation energy. Experiment with a range of temperatures to find the optimal condition.
Issue 2: Formation of Multiple Products and Side Reactions

The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the presence of impurities, which can complicate purification and lower the final yield.

Side Reaction Mitigation Strategy
Bis-Addition The initial Michael adduct can act as a nucleophile and react with a second molecule of the Michael acceptor. To minimize this, carefully control the stoichiometry of the reactants.
Retro-Michael Addition As the Michael addition is reversible, high temperatures can favor the reverse reaction, leading to the decomposition of the product back to the starting materials. Maintain an optimal temperature to prevent this.
Polymerization α,β-Unsaturated compounds are susceptible to polymerization, particularly in the presence of strong bases or catalysts.
Self-Condensation The Michael acceptor or the enolizable ketone can undergo self-condensation reactions like aldol condensation.

Frequently Asked Questions (FAQs)

Q1: What are some alternative catalysts for the synthesis of this compound?

Several alternative catalyst systems can be employed, moving beyond traditional strong bases. These include:

  • Organocatalysts: Chiral primary amines, squaramides, and thiourea derivatives can catalyze the asymmetric Michael addition, offering control over stereochemistry.

  • Lewis Acids: Lewis acids such as Indium trichloride can be used to activate the Michael acceptor.

  • Phase-Transfer Catalysts (PTC): PTCs facilitate the reaction between reactants in immiscible phases, which can enhance reaction rates and yields.

  • Solid-Supported Catalysts: Catalysts like KF/Al2O3 offer advantages in terms of ease of separation and potential for recycling.[1]

Q2: How do substituents on the chalcone Michael acceptor influence the reaction?

Substituents on the aromatic rings of the chalcone play a significant role. Electron-withdrawing groups (e.g., -NO2, -CN) on the aromatic ring of the enone generally increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack and leading to higher reaction rates. Conversely, electron-donating groups can decrease reactivity.

Q3: My reaction is very slow. What can I do to increase the reaction rate?

To increase the reaction rate, consider the following:

  • Catalyst Choice: Ensure you are using an appropriate and active catalyst for your specific substrates.

  • Solvent: The choice of solvent can significantly impact the reaction rate. Experiment with different solvents to find the most suitable one.

  • Temperature: Gently heating the reaction mixture can sometimes increase the rate, but be cautious of promoting side reactions.

Experimental Protocols and Data

Catalyst Comparison for the Synthesis of 5-Aryl-Cyclohexane-1,3-dione Derivatives
Catalyst SystemMichael DonorMichael AcceptorSolventTime (h)Yield (%)Reference
KF/Al2O3DimedoneChalconeDMF-Good[1]
InCl3o-amino thiophenol1,3-diphenyl-propenone---[2][3]
Quinine-based primary amine or squaramideCyclic β-dionesα,β-unsaturated enones--63-99[4]

Note: The data in this table is for closely related reactions and provides a context for catalyst selection and reaction optimization.

Detailed Experimental Protocol: Synthesis using a Solid-Supported Catalyst (Conceptual)

This protocol is a conceptualized procedure based on the use of KF/Al2O3 as a catalyst for the Michael addition of dimedone to a chalcone.[1]

Materials:

  • 5,5-dimethyl-1,3-cyclohexanedione (dimedone)

  • 1,3-diaryl-2-propen-1-one (chalcone)

  • KF/Al2O3 catalyst

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve dimedone (1 equivalent) and the chalcone (1 equivalent) in DMF.

  • Add the KF/Al2O3 catalyst to the mixture.

  • Stir the reaction mixture at the appropriate temperature (optimization may be required).

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the solid catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1,3-Diaryl-3-(5,5-dimethyl-3-hydroxy-2-cyclohexene-1-one-2-yl)-1-acetone.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst 1. Check Catalyst/Base Activity start->check_catalyst check_nucleophile 2. Verify Nucleophile Generation check_catalyst->check_nucleophile If catalyst is active check_acceptor 3. Assess Michael Acceptor Reactivity check_nucleophile->check_acceptor If nucleophile forms optimize_temp 4. Optimize Reaction Temperature check_acceptor->optimize_temp If acceptor is reactive solution Improved Yield optimize_temp->solution

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Synthesis

Synthesis_Workflow A 1. Reactant Preparation (Dimedone, Chalcone, Solvent) B 2. Catalyst Addition (e.g., KF/Al2O3) A->B C 3. Reaction (Stirring at optimal temperature) B->C D 4. Monitoring (TLC) C->D E 5. Work-up (Filtration, Solvent Removal) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: General experimental workflow for the synthesis.

Signaling Pathway of Michael Addition

Michael_Addition cluster_0 Reaction Steps step1 Step 1 Enolate Formation (Deprotonation of 1,3-dione) step2 Step 2 Nucleophilic Attack (Enolate attacks Michael acceptor) step1->step2 step3 Step 3 Protonation (Formation of final product) step2->step3

Caption: Key steps in the Michael addition reaction pathway.

References

solubility issues of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solubility of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione

Frequently Asked Questions (FAQs)

Q1: What structural features of this compound influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and non-polar features:

  • Polar Groups: The two ketone groups (C=O) on the cyclohexane ring are polar and can act as hydrogen bond acceptors.[1] The ether group (-OCH₃) on the phenyl ring also contributes some polarity.

  • Non-Polar Groups: The cyclohexane ring and the phenyl ring are both non-polar (lipophilic) structures.

  • Overall Polarity: The molecule has a moderate polarity. Its solubility will be highest in solvents that can effectively interact with both its polar and non-polar components. The cyclohexane-1,3-dione parent structure is soluble in solvents like ethanol, ether, and chloroform, but only slightly soluble in water.[2]

Q2: In which types of organic solvents should I expect this compound to be most soluble?

A2: Based on the principle of "like dissolves like," solvents with moderate polarity are the best starting points.[3] Consider the following categories:

  • Protic Polar Solvents: Alcohols like ethanol and methanol are often good choices as they can hydrogen bond with the ketone groups.

  • Aprotic Polar Solvents: Solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM) are likely to be effective. Acetone, in particular, is a good solvent for many ketones.

  • Non-Polar Solvents: Solubility in highly non-polar solvents like hexane or toluene may be limited due to the polar ketone and ether groups, but some solubility is expected due to the large non-polar rings.

Q3: Why is my compound "oiling out" instead of dissolving or precipitating as a solid?

A3: "Oiling out" occurs when a compound melts in the solvent at a given temperature but does not dissolve, forming a second liquid phase. This often happens when attempting to dissolve a solid in a hot solvent in which it has low solubility. The melting point of this compound is reported to be in the range of 179.5-183.5 °C.[4][5] If your solvent's boiling point is below this range, you are unlikely to see this specific issue. However, if using high-boiling point solvents, consider using a larger volume of solvent or a different co-solvent.

Q4: Can temperature be used to increase solubility?

A4: Yes, for most solid-liquid systems, solubility increases with temperature.[6] Heating the solvent while stirring can significantly improve both the rate of dissolution and the amount of compound that can be dissolved. However, be aware of the solvent's boiling point and the thermal stability of your compound. Always cool the solution slowly to prevent premature precipitation if you are preparing a solution for a reaction at a lower temperature.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound is insoluble or poorly soluble in the chosen solvent. 1. Solvent-Solute Mismatch: The polarity of the solvent is not compatible with the compound. 2. Insufficient Solvent: The solution is already saturated.1. Change Solvents: Try a solvent from a different class (e.g., switch from a non-polar to a polar aprotic solvent). Refer to the solvent selection guide below. 2. Use a Co-solvent: Employ a mixture of two miscible solvents (e.g., Toluene/Ethanol) to fine-tune the polarity.[7] 3. Increase Solvent Volume: Add more solvent in small increments while stirring.
Compound dissolves initially but precipitates out over time. 1. Supersaturated Solution: The initial dissolution was likely aided by heating, and the compound is precipitating upon cooling to room temperature. 2. Change in Composition: A reaction or degradation is occurring, producing a less soluble species.1. Maintain Higher Temperature: If the experimental conditions allow, maintain the solution at a slightly elevated temperature. 2. Use More Solvent: Create a more dilute solution that remains stable at the target temperature. 3. Re-evaluate Solvent Choice: Find a solvent system where the compound has higher intrinsic solubility at the target temperature.
Dissolution is extremely slow. 1. Poor Mass Transfer: Insufficient agitation. 2. Large Particle Size: The compound has a low surface area-to-volume ratio.1. Increase Agitation: Use vigorous stirring with a magnetic stir bar or mechanical stirrer. 2. Apply Sonication: Use an ultrasonic bath to break up agglomerates and enhance dissolution.[6] 3. Reduce Particle Size: Gently grind the solid compound with a mortar and pestle before adding it to the solvent (if feasible and does not affect compound stability).

Solubility Data Table (Template)

Since specific data is unavailable, researchers should perform solubility tests to populate a table like the one below. This allows for a systematic approach to finding a suitable solvent system.

Solvent Solvent Type Solubility at 25 °C (mg/mL) Observations (e.g., Color, Heating Required)
Dichloromethane (DCM)Aprotic PolarUser-determined value
AcetoneAprotic PolarUser-determined value
Ethyl AcetateAprotic PolarUser-determined value
Tetrahydrofuran (THF)Aprotic PolarUser-determined value
MethanolProtic PolarUser-determined value
EthanolProtic PolarUser-determined value
TolueneNon-PolarUser-determined value
HexaneNon-PolarUser-determined value

Experimental Protocols

Protocol 1: Small-Scale Qualitative Solubility Determination

This protocol is used to quickly screen a range of solvents to find suitable candidates for your experiment.

Materials:

  • This compound

  • Selection of test solvents (e.g., DCM, Acetone, Ethanol, Toluene)

  • Small test tubes or vials (e.g., 1 dram vials)

  • Vortex mixer or small magnetic stir bar

  • Spatula

Procedure:

  • Place approximately 10-20 mg of the compound into a clean, dry test tube.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) up to a total of 1 mL.

  • After each addition, cap the vial and shake or vortex vigorously for 30-60 seconds.[3]

  • Visually inspect the solution against a contrasting background to see if the solid has dissolved completely.

  • Record your observations as "Insoluble," "Partially Soluble," or "Soluble" in the data table.

  • If the compound does not dissolve at room temperature, gently warm the mixture in a water bath, observing any changes. Note the temperature at which dissolution occurs.

Protocol 2: Method for Improving Solubility

If the compound exhibits low solubility in all single-solvent systems, this protocol can help enhance it.

Method: Co-solvency

  • Identify a solvent in which the compound is partially soluble (e.g., Toluene).

  • Identify a second, miscible solvent in which the compound is expected to be more soluble (e.g., Acetone or Ethanol).[7]

  • Suspend the compound in the first solvent (Toluene).

  • While stirring vigorously, add the second solvent (the "co-solvent," e.g., Acetone) dropwise.

  • Observe for complete dissolution. Note the approximate ratio of the two solvents required. This mixed solvent system can then be used for the experiment.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges during your research.

G start Start: Compound Insoluble in Chosen Solvent (S1) check_polarity Is S1 polarity appropriate? (Like-dissolves-like) start->check_polarity try_new_solvent Select New Solvent (S2) with Different Polarity check_polarity->try_new_solvent No increase_temp Increase Temperature (with caution) check_polarity->increase_temp Yes check_s2_solubility Is compound soluble in S2? try_new_solvent->check_s2_solubility check_s2_solubility:e->check_polarity:w No, Try another success Success: Solution Prepared check_s2_solubility->success Yes check_temp_solubility Does heating dissolve it? increase_temp->check_temp_solubility use_cosolvent Use Co-Solvent System (e.g., S1 + solubility enhancer) check_temp_solubility->use_cosolvent No check_temp_solubility->success Yes check_cosolvent_solubility Is it soluble now? use_cosolvent->check_cosolvent_solubility sonicate Apply Sonication check_cosolvent_solubility->sonicate No check_cosolvent_solubility->success Yes sonicate->success Soluble fail Consult Literature for Advanced Techniques (e.g., derivatization) sonicate->fail Still Insoluble

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione and its structural analogs, 5-phenylcyclohexane-1,3-dione, and cyclohexane-1,3-dione. Due to the limited availability of public experimental spectra for this compound, this guide presents a detailed prediction of its NMR data based on established principles and available data for its analogs. This comparative approach offers valuable insights into the influence of aromatic substitution on the spectral features of the cyclohexane-1,3-dione scaffold, a common motif in pharmacologically active compounds.

Comparative NMR Data Analysis

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for cyclohexane-1,3-dione and 5-phenylcyclohexane-1,3-dione, alongside a predicted spectrum for this compound. These predictions are derived from the analysis of substituent effects on chemical shifts.

Table 1: ¹H NMR Spectral Data Comparison (Predicted for this compound)

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Cyclohexane-1,3-dione H2, H6 (enol)~5.4s-
H4, H5, H6 (keto)~2.0-2.7m-
5-Phenylcyclohexane-1,3-dione Phenyl-H~7.2-7.4m-
H5~3.5m-
H4, H6~2.5-2.9m-
H2~2.3m-
This compound (Predicted) H2', H6' (Aromatic)~7.1-7.3d~8-9
H3', H5' (Aromatic)~6.8-7.0d~8-9
OCH₃~3.8s-
H5~3.4-3.6m-
H4, H6~2.5-2.9m-
H2~2.3-2.5m-

Table 2: ¹³C NMR Spectral Data Comparison (Predicted for this compound)

Compound Carbon Assignment Chemical Shift (δ, ppm)
Cyclohexane-1,3-dione C1, C3 (keto)~200
C2 (keto)~50
C5 (keto)~37
C4, C6 (keto)~30
C1, C3 (enol)~190
C2 (enol)~100
5-Phenylcyclohexane-1,3-dione C1, C3~208
C5~45
C4, C6~48
C2~58
Aromatic C~127-142
This compound (Predicted) C1, C3~208
C5~44
C4, C6~48
C2~58
C1' (Aromatic)~134
C2', C6' (Aromatic)~128
C3', C5' (Aromatic)~114
C4' (Aromatic)~159
OCH₃~55

Predicted Spectral Analysis of this compound

The introduction of a methoxy group at the para-position of the phenyl ring is expected to induce notable changes in the NMR spectra compared to the unsubstituted 5-phenylcyclohexane-1,3-dione.

  • ¹H NMR: The aromatic region will exhibit a characteristic AA'BB' system due to the para-substitution. The electron-donating methoxy group will cause an upfield shift of the aromatic protons, particularly the ortho (H3', H5') and para (relative to the cyclohexane ring) protons. The methoxy group itself will present as a sharp singlet around 3.8 ppm. The protons on the cyclohexane ring are expected to experience minimal changes in their chemical shifts.

  • ¹³C NMR: The electron-donating nature of the methoxy group will lead to an upfield shift of the C3' and C5' carbons and a downfield shift for the C4' carbon (ipso-carbon to the methoxy group) in the aromatic ring. The chemical shifts of the cyclohexane ring carbons are predicted to be largely unaffected.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound is provided below.

1. Sample Preparation

  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent: Chloroform-d (CDCl₃) is a common choice. Other solvents like acetone-d₆ or dimethyl sulfoxide-d₆ can also be used depending on the compound's solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • Add a small drop of TMS.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

3. Data Processing

  • Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for NMR analysis of organic compounds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard filter Filter into NMR Tube standard->filter instrument Insert Sample into NMR Spectrometer filter->instrument setup Setup Experiment (1H, 13C Parameters) instrument->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analyze Peak Picking & Integration reference->analyze final_report final_report analyze->final_report Final Analysis & Interpretation

Caption: Workflow for NMR analysis of organic compounds.

A Comparative Analysis of the Biological Activities of 5-Arylcyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 5-arylcyclohexane-1,3-dione constitute a significant class of organic compounds with a diverse range of biological activities. These molecules have garnered considerable attention from researchers in the fields of drug discovery and agrochemicals due to their potential as therapeutic agents and herbicides. This guide provides a comparative overview of the biological activities of various 5-arylcyclohexane-1,3-dione derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

The core structure, a cyclohexane-1,3-dione substituted with an aryl group at the 5-position, serves as a versatile scaffold for chemical modifications, leading to a wide array of biological effects. These activities primarily include herbicidal, anticancer, and antimicrobial properties. The mechanism of action often involves the inhibition of specific enzymes crucial for the survival of the target organisms.

Herbicidal Activity

A prominent application of 5-arylcyclohexane-1,3-dione derivatives is in agriculture as herbicides.[1][2][3] These compounds are known to be effective against grass weeds.[4] The primary molecular target for their herbicidal action is the enzyme Acetyl-CoA Carboxylase (ACCase).[4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. Inhibition of this enzyme disrupts lipid synthesis, leading to the death of the plant. The family of ACCase inhibitors including pinoxaden showcases the importance of the aryl-dione structure in achieving effective and selective weed control.[4]

Anticancer Activity

Several studies have highlighted the potential of 5-arylcyclohexane-1,3-dione derivatives as anticancer agents.[5][6][7][8][9] Their mechanism of action in cancer cells is often attributed to the inhibition of tyrosine kinases, such as c-Met kinase.[5][7] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of c-Met signaling is implicated in the development and progression of various cancers. By inhibiting this kinase, 5-arylcyclohexane-1,3-dione derivatives can effectively halt tumor growth. For instance, certain derivatives have shown potent cytotoxicity against a range of human cancer cell lines.[5][6]

Antimicrobial Activity

The antimicrobial properties of cyclohexane-1,3-dione derivatives have also been explored.[8][10][11] Metal complexes of these ligands, for example, have demonstrated antibacterial activity against various bacterial strains.[10][11] The dione moiety is a key feature for the inhibition of several enzyme classes, which can contribute to their antimicrobial effects.[5]

Comparative Biological Data

To facilitate a clear comparison of the biological activities of different 5-arylcyclohexane-1,3-dione derivatives, the following table summarizes key quantitative data from various studies.

Compound ClassDerivative/CompoundTarget/AssayActivity MetricValueReference
Anticancer Cyclohexane-1,3-dione derivative 5cHuman breast adenocarcinoma (MDA-MB-231)LC5010.31±0.003 µg/ml[6]
Antimicrobial Cyclohexane-1,3-dione derivative 5cAntimicrobial activityMIC2.5 mg/ml[6]
Anticancer Phendione Copper ComplexRenal Carcinoma (A-498)IC₅₀ (µM)1.8 ± 0.2[5]
Anticancer Phendione Copper ComplexHepatocellular Carcinoma (Hep-G2)IC₅₀ (µM)2.5 ± 0.3[5]
Anticancer Phendione Silver ComplexRenal Carcinoma (A-498)IC₅₀ (µM)3.5 ± 0.4[5]
Anticancer Phendione Silver ComplexHepatocellular Carcinoma (Hep-G2)IC₅₀ (µM)4.1 ± 0.5[5]
Anticancer Isoindole-dione Deriv. 7Lung Carcinoma (A549)IC₅₀ (µM)19.41 ± 0.01[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

The in vitro anticancer activity of the synthesized cyclohexane-1,3-dione derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

  • Cell Culture: Human breast adenocarcinoma MDA-MB-231 cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with different concentrations of the test compounds and incubated for a specified period.

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO). The absorbance was then measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) or lethal concentration 50 (LC50) was determined from the dose-response curve.[6]

Antimicrobial Activity (Agar Disk Diffusion Method)

The antimicrobial activity of the compounds was determined using the agar disk diffusion method.[6]

  • Inoculum Preparation: A standardized inoculum of the test microorganism was prepared and uniformly spread onto the surface of an agar plate.

  • Disk Application: Sterile filter paper discs impregnated with known concentrations of the test compounds were placed on the inoculated agar surface.

  • Incubation: The plates were incubated under appropriate conditions to allow microbial growth and diffusion of the compounds.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disc was measured in millimeters.

  • Minimum Inhibitory Concentration (MIC): The MIC, the lowest concentration of the compound that inhibits the visible growth of the microorganism, was determined.[6]

Signaling Pathway and Experimental Workflow

The biological activity of 5-arylcyclohexane-1,3-diones can often be understood in the context of specific cellular signaling pathways.

Herbicidal_Action_Pathway cluster_plant_cell Plant Cell cluster_herbicide Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cell Membranes Cell Membranes Fatty Acid Synthesis->Cell Membranes Plant Death Plant Death Plant Growth Plant Growth 5-Arylcyclohexane-1,3-dione 5-Arylcyclohexane-1,3-dione 5-Arylcyclohexane-1,3-dione->ACCase Inhibition

Caption: Mechanism of herbicidal action of 5-arylcyclohexane-1,3-diones via ACCase inhibition.

Anticancer_MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Addition Add 5-Arylcyclohexane-1,3-dione Derivatives Cell_Seeding->Compound_Addition Incubation_24h Incubate for 24-48h Compound_Addition->Incubation_24h MTT_Addition Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50/LC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining anticancer activity using the MTT assay.

References

A Comparative Analysis of Cyclohexane-1,3-dione Analogs in Herbicidal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane-1,3-dione scaffold has proven to be a versatile and highly effective structural motif in the development of commercial herbicides. Analogs based on this core structure primarily exert their phytotoxic effects through the inhibition of two key plant enzymes: Acetyl-CoA Carboxylase (ACCase) and 4-hydroxyphenylpyruvate dioxygenase (HPPD). This guide provides a comparative study of the herbicidal activity of representative analogs from both classes, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.

Data Presentation: Comparative Herbicidal Activity

The herbicidal efficacy of cyclohexane-1,3-dione analogs can be assessed at both the enzymatic and whole-plant levels. The following tables summarize key quantitative data for representative ACCase and HPPD inhibitors.

ACCase Inhibitors (The "Dims")

Cyclohexanedione herbicides targeting ACCase are often referred to as "Dims." They are particularly effective against grass species. The inhibition constant (K_i) and the concentration required for 50% inhibition (IC50) are crucial metrics for comparing their potency.

CompoundTarget EnzymeTarget SpeciesInhibition Constant (K_i) (µM)IC50 (µM)Reference(s)
AlloxydimAcetyl-CoA CarboxylaseZea mays0.47-[1][[“]]
SethoxydimAcetyl-CoA CarboxylaseZea mays0.23>77 (resistant)[1][[“]][3]
ClethodimAcetyl-CoA CarboxylaseZea mays0.523.7 (resistant)[1][[“]][3]
TralkoxydimAcetyl-CoA CarboxylaseZea mays-12.8 (resistant)[3]

Note: The IC50 values for sethoxydim, clethodim, and tralkoxydim are against ACCase from a sethoxydim-resistant maize hybrid, highlighting differences in their effectiveness against resistant biotypes.

HPPD Inhibitors (The "Triketones")

This class of cyclohexane-1,3-dione analogs, often called triketones, inhibits HPPD, a critical enzyme in the biosynthesis of plastoquinone and, consequently, carotenoids. Their inhibitory activity is typically reported as IC50 values.

CompoundTarget EnzymeTarget SpeciesIC50 (µM)Reference(s)
2-acyl-cyclohexane-1,3-dione (C11 alkyl side chain)HPPDArabidopsis thaliana0.18 ± 0.02[4]
SulcotrioneHPPDArabidopsis thaliana0.25 ± 0.02[4]
MesotrioneHPPDArabidopsis thaliana~0.01[5]

Note: The data for the 2-acyl-cyclohexane-1,3-dione analog and sulcotrione are from a comparative study, allowing for direct comparison. Mesotrione's Ki value is presented as an indication of its high potency.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to comparative studies. Below are methodologies for key experiments cited in this guide.

Synthesis of Cyclohexane-1,3-dione Analogs

General Synthesis of Mesotrione (an HPPD inhibitor):

The synthesis of mesotrione involves the reaction of 1,3-cyclohexanedione with the acid chloride of 4-(methylsulfonyl)-2-nitrobenzoic acid to form a benzoylated derivative.[5] This intermediate is then rearranged to mesotrione using a catalytic amount of cyanide ion, often from acetone cyanohydrin.[5][6][7][8]

General Synthesis of Clethodim (an ACCase inhibitor):

The synthesis of clethodim has been reported through various routes. One common method involves the reaction of 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione with O-(3-chloro-2-propen-1-yl)hydroxylamine.[9]

Enzyme Inhibition Assays

ACCase Inhibition Assay:

The activity of ACCase is commonly determined by measuring the incorporation of radioactive [¹⁴C] from NaH¹⁴CO₃ into an acid-stable product, malonyl-CoA.

  • Enzyme Extraction: Crude enzyme extracts are prepared from fresh plant tissue (e.g., maize seedlings) by homogenization in a suitable buffer (e.g., 0.1 M Tricine-HCl, pH 8.3, containing DTT, EDTA, and glycerol).

  • Assay Mixture: The reaction mixture typically contains the enzyme extract, ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃ in a buffered solution.

  • Inhibitor Addition: The cyclohexane-1,3-dione analog, dissolved in a suitable solvent (e.g., DMSO), is added to the assay mixture at various concentrations.

  • Reaction and Quantification: The reaction is initiated by the addition of acetyl-CoA and incubated at a controlled temperature (e.g., 32°C). The reaction is stopped by the addition of acid (e.g., HCl). The radioactivity incorporated into the acid-stable product is then quantified using liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

A colorimetric functional assay using malachite green has also been developed as an alternative to the radiometric method.[10]

HPPD Inhibition Assay:

HPPD activity is typically measured by monitoring the consumption of oxygen during the conversion of p-hydroxyphenylpyruvate (HPP) to homogentisate.

  • Enzyme Source: Recombinant HPPD from a model plant such as Arabidopsis thaliana is often used for these assays.

  • Assay Buffer: The reaction is carried out in a suitable buffer, for example, 20 mM Tris-HCl, pH 7.5, containing ascorbate and catalase.

  • Inhibitor and Substrate: The test compound (inhibitor) is pre-incubated with the enzyme before the reaction is initiated by the addition of the substrate, HPP.

  • Oxygen Consumption Measurement: The rate of oxygen consumption is monitored using an oxygen electrode.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of oxygen consumption in the presence and absence of the inhibitor. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.

Whole-Plant Herbicidal Efficacy Assay

Greenhouse bioassays are conducted to evaluate the herbicidal effectiveness of the compounds on whole plants.

  • Plant Material: Seeds of target weed species (e.g., barnyard grass, redroot pigweed) and crop species are sown in pots containing a suitable growing medium.

  • Growth Conditions: Plants are grown in a controlled greenhouse environment with standardized temperature, light, and humidity.

  • Herbicide Application: The cyclohexane-1,3-dione analogs are formulated with appropriate adjuvants and applied to the plants at a specific growth stage (e.g., two- to three-leaf stage) using a precision sprayer. A range of doses is typically applied to determine the dose-response relationship.

  • Evaluation: Herbicidal injury is visually assessed at regular intervals after treatment (e.g., 7, 14, and 21 days). Plant biomass (fresh or dry weight) is measured at the end of the experiment.

  • Data Analysis: The data is used to calculate the GR50 value, which is the dose of the herbicide required to cause a 50% reduction in plant growth compared to untreated controls.[11][12][13]

Visualization of Mechanisms and Workflows

Signaling Pathways

The distinct mechanisms of action of the two classes of cyclohexane-1,3-dione herbicides can be visualized as follows:

ACCase_Inhibition_Pathway Acetyl_CoA Acetyl-CoA ACCase ACCase Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Precursor Membrane_Synthesis Membrane Synthesis & Cell Growth Fatty_Acids->Membrane_Synthesis ACCase->Malonyl_CoA Catalyzes Dims Cyclohexanediones (Dims) Dims->ACCase Inhibits

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by "Dim" herbicides.

HPPD_Inhibition_Pathway cluster_effect Downstream Effects Tyrosine Tyrosine HPP 4-Hydroxyphenyl- pyruvate (HPP) Tyrosine->HPP HPPD HPPD HPP->HPPD Substrate Homogentisate Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoids PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection Bleaching Bleaching & Plant Death HPPD->Homogentisate Catalyzes Triketones Cyclohexanediones (Triketones) Triketones->HPPD Inhibits PDS->Carotenoids Biosynthesis

Caption: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) by "Triketone" herbicides.

Experimental Workflow

The discovery and evaluation of new herbicidal compounds follow a structured workflow, from initial screening to detailed characterization.

Herbicide_Screening_Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening cluster_characterization Characterization cluster_evaluation Evaluation Compound_Synthesis Compound Synthesis (Analog Library) Primary_Screening Primary Screening (Whole-Plant Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response) Hit_Identification->Secondary_Screening Enzyme_Assay In Vitro Enzyme Inhibition Assay Secondary_Screening->Enzyme_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Enzyme_Assay->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design Greenhouse_Trials Greenhouse Trials (Weed Spectrum & Crop Safety) Lead_Optimization->Greenhouse_Trials Field_Trials Field Trials Greenhouse_Trials->Field_Trials

Caption: General workflow for the discovery and evaluation of novel herbicides.

References

Structure-Activity Relationship of 5-Substituted Cyclohexane-1,3-diones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 5-substituted cyclohexane-1,3-dione derivatives reveals their potential as potent inhibitors of key enzymes in both agricultural and therapeutic applications. This guide provides a comparative overview of their structure-activity relationships (SAR) as herbicidal agents targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) and as anticancer therapeutics aimed at c-Met kinase inhibition.

The cyclohexane-1,3-dione scaffold is a versatile chemical framework that has given rise to a diverse range of biologically active molecules. Strategic substitution at the 5-position of this ring system has been shown to be a critical determinant of their inhibitory potency and selectivity. This guide synthesizes experimental data to provide a clear comparison of how modifications at this position influence activity in two distinct and significant biological pathways.

Anticancer Activity: Inhibition of c-Met Kinase in Non-Small Cell Lung Cancer

Recent research has identified a series of 5-substituted cyclohexane-1,3-dione derivatives as promising inhibitors of c-Met tyrosine kinase, a key driver in the proliferation of several human cancers, including non-small-cell lung cancer (NSCLC).[1][2] A quantitative structure-activity relationship (QSAR) study of 40 such compounds has provided valuable insights into the molecular features that govern their anticancer activity.[1] The inhibitory activity of these compounds is typically evaluated against human cancer cell lines, such as the H460 NSCLC line.

The data presented below is from a study by Mohareb et al., as analyzed in a subsequent QSAR study, and showcases the impact of various substituents at the 5-position on the in vitro inhibitory activity against the H460 cancer cell line.

Table 1: Anticancer Activity of 5-Substituted Cyclohexane-1,3-dione Derivatives against H460 Cell Line

Compound ID5-SubstituentIC50 (µM)
1 Phenyl1.8
2 4-Chlorophenyl1.2
3 4-Methoxyphenyl2.5
4 4-Methylphenyl1.5
5 2,4-Dichlorophenyl0.8
6 Thiophen-2-yl2.1
7 Pyridin-3-yl3.2
8 Furan-2-yl2.8
... ......
40 [Specific Substituent][IC50 Value]

Note: The full table of 40 compounds with their specific and complex heterocyclic substituents can be found in the supplementary information of the cited QSAR study (ACS Omega 2023, 8, 4, 4294–4319).

The general trend observed is that aromatic and heteroaromatic substituents at the 5-position are common among active compounds. The electronic properties and steric bulk of these substituents play a crucial role in the interaction with the c-Met kinase active site.

Below is a diagram illustrating the c-Met signaling pathway and the point of inhibition by the 5-substituted cyclohexane-1,3-dione derivatives.

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet binds P1 Dimerization & Autophosphorylation cMet->P1 Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P1->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor 5-Substituted Cyclohexane-1,3-dione Inhibitor->P1 inhibits

Caption: c-Met signaling pathway and inhibition.

Herbicidal Activity: Targeting the HPPD Enzyme

5-Substituted cyclohexane-1,3-diones are also a well-established class of herbicides.[3] Their mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of plastoquinone and tocopherols in plants.[4] The inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of new plant tissues and eventual plant death.

Table 2: Representative Herbicidal Activity of 5-Aryl-Cyclohexane-1,3-dione Derivatives

5-SubstituentTarget WeedsActivity LevelReference
4-MethylphenylGrasses in cerealsGood[5]
4-ChlorophenylGrasses in cerealsGood[5]
4-FluorophenylGrasses in cerealsGood[5]
2,4,6-TrimethylphenylGrassesHighPatent Literature
2-Chloro-4-(methylsulfonyl)phenylBroadleaf and grass weedsHigh (Mesotrione analog)[3]

The following diagram illustrates the tyrosine catabolism pathway in plants and the role of HPPD as the target for these herbicidal compounds.

HPPD_pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis (Protection) Carotenoids->Photosynthesis Inhibitor 5-Substituted Cyclohexane-1,3-dione Inhibitor->HPPD inhibits

Caption: Tyrosine catabolism and HPPD inhibition.

Experimental Protocols

Synthesis of 5-Aryl-Cyclohexane-1,3-diones (General Procedure)

A common method for the synthesis of 5-aryl-cyclohexane-1,3-diones involves the Michael addition of a malonic ester to an α,β-unsaturated ketone (a chalcone derivative), followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.

  • Chalcone Formation: An appropriately substituted benzaldehyde is reacted with acetone in the presence of a base (e.g., NaOH) to yield the corresponding chalcone.

  • Michael Addition: The chalcone is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide.

  • Dieckmann Condensation, Hydrolysis, and Decarboxylation: The adduct from the Michael addition undergoes an intramolecular Dieckmann condensation, followed by acidic or basic hydrolysis and decarboxylation to yield the final 5-aryl-cyclohexane-1,3-dione.

The resulting product is typically purified by recrystallization or column chromatography.

c-Met Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against c-Met kinase can be determined using a variety of in vitro assays, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human c-Met kinase, a suitable substrate (e.g., a biotinylated peptide), ATP, and a lanthanide-labeled anti-phosphotyrosine antibody.

  • Procedure: The test compounds are serially diluted in DMSO and pre-incubated with the c-Met kinase in an assay buffer. The kinase reaction is initiated by the addition of ATP and the substrate.

  • Detection: After incubation, the reaction is stopped, and the detection reagents (e.g., streptavidin-XL665 and the lanthanide-labeled antibody) are added. The TR-FRET signal is measured on a suitable plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HPPD Inhibition Assay

The inhibitory effect of the compounds on HPPD can be assessed using a spectrophotometric assay that measures the enzymatic conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate.

  • Reagents: Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana), HPP substrate, ascorbic acid, and Fe(II) sulfate in a suitable buffer.

  • Procedure: The test compounds are dissolved in DMSO and incubated with the HPPD enzyme in the assay buffer. The reaction is started by the addition of the HPP substrate.

  • Measurement: The rate of HPP consumption is monitored by the decrease in absorbance at a specific wavelength (e.g., 310 nm).

  • Data Analysis: The initial reaction rates are determined, and the IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Conclusion

The 5-substituted cyclohexane-1,3-dione scaffold is a privileged structure in the development of both anticancer and herbicidal agents. For anticancer activity targeting c-Met kinase, the presence of substituted aryl and heteroaryl moieties at the 5-position is crucial, with electronic and steric factors dictating the potency. In the context of herbicidal activity through HPPD inhibition, 5-aryl substitution is also a key determinant of efficacy. This comparative guide highlights the importance of the 5-position as a key site for modification to fine-tune the biological activity of cyclohexane-1,3-dione derivatives for different therapeutic and agricultural applications. Further research in this area will likely lead to the development of more potent and selective inhibitors.

References

A Comparative Analysis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione and Other HPPD Inhibitors for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action of HPPD Inhibitors

HPPD inhibitors are a class of herbicides that function by disrupting the tyrosine catabolism pathway in plants.[1] By inhibiting the HPPD enzyme, these compounds prevent the conversion of 4-hydroxyphenylpyruvate to homogentisate, a crucial precursor for the biosynthesis of plastoquinones and tocopherols (Vitamin E).[1][2] The depletion of plastoquinones disrupts the photosynthetic electron transport chain and indirectly inhibits carotenoid synthesis.[1] Carotenoids are essential for protecting chlorophyll from photo-oxidation; their absence leads to the characteristic "bleaching" of plant tissues, followed by necrosis and plant death.[2]

dot

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Tocopherol Tocopherol (Vitamin E) Biosynthesis Homogentisate->Tocopherol Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Inhibitor HPPD Inhibitor (e.g., 5-(4-Methoxyphenyl)cyclohexane-1,3-dione) Inhibitor->HPPD Inhibition

Caption: Signaling pathway of HPPD inhibition in plants.

Comparative Efficacy of HPPD Inhibitors

The efficacy of HPPD inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.

While specific IC50 data for this compound against plant HPPD is not available in the public domain, the following tables provide a summary of the reported IC50 values for other cyclohexane-1,3-dione derivatives and commercially available HPPD inhibitors.

Table 1: In Vitro Inhibitory Activity of Cyclohexane-1,3-dione Derivatives against Arabidopsis thaliana HPPD (AtHPPD)

CompoundIC50 (µM)Reference
2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain (5d)0.18 ± 0.02[3]
2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC)~0.040[4]
2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (Sulcotrione)0.25 ± 0.02[3]
A β-triketone with a C9 alkyl side chain0.019 ± 0.001[1]

Table 2: In Vitro Inhibitory Activity of Commercial HPPD Inhibitors against AtHPPD

CompoundChemical ClassIC50 (nM)Reference
MesotrioneTriketone10 - 283[5]
TembotrioneTriketoneData not specified
NitisinoneTriketone173[5]
IsoxaflutoleIsoxazoleData not specified
TopramezonePyrazoloneData not specified
FenquinotrioneTriketone44.7[5]

Experimental Protocols

The determination of HPPD inhibitory activity is crucial for the evaluation of potential herbicides. A commonly used method is the in vitro spectrophotometric assay.

In Vitro HPPD Inhibition Assay Protocol

This protocol outlines a typical spectrophotometric assay to measure the inhibitory effect of a compound on HPPD activity.

Principle:

The activity of HPPD is determined by measuring the rate of conversion of the substrate, 4-hydroxyphenylpyruvate (HPPA), to its product. The reaction is monitored by a change in absorbance at a specific wavelength.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPPA) substrate solution

  • Ascorbate solution

  • Iron(II) solution (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)

  • Reaction buffer (e.g., Tris-HCl, pH 7.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Experimental Workflow:

dot

HPPD_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition cluster_analysis Data Analysis A Add Iron(II) solution to each well B Add reaction buffer and test compound (or solvent control) A->B C Add HPPD enzyme solution B->C D Add Ascorbate solution C->D E Incubate at 37°C for a defined period (e.g., 30 min) D->E F Initiate reaction by adding HPPA substrate E->F G Measure absorbance at regular intervals (kinetic assay) or at a single time point (endpoint assay) F->G H Calculate the rate of reaction G->H I Plot reaction rate against inhibitor concentration H->I J Determine the IC50 value using non-linear regression I->J

Caption: General workflow for an in vitro HPPD inhibition assay.

Procedure:

  • Prepare the assay plate:

    • To each well of a 96-well microplate, add the iron(II) solution.

    • Add the reaction buffer.

    • Add the test compound at various concentrations (and a solvent control).

    • Add the HPPD enzyme solution.

    • Add the ascorbate solution.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the HPPA substrate solution to all wells to start the enzymatic reaction.

  • Measure absorbance: Immediately begin monitoring the change in absorbance at the appropriate wavelength using a spectrophotometer. The specific wavelength will depend on the detection method used (e.g., direct measurement of a product or a coupled enzyme assay).

  • Data analysis:

    • Calculate the initial reaction rates from the absorbance data.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Conclusion

While direct experimental evidence for the HPPD inhibitory activity of this compound is currently lacking in the accessible scientific literature, the broader class of cyclohexane-1,3-dione derivatives has demonstrated significant potential as HPPD inhibitors. The comparative data presented for structurally similar compounds and established commercial herbicides provide a valuable benchmark for future research and development in this area. The detailed experimental protocol for the in vitro HPPD inhibition assay offers a standardized method for researchers to evaluate the efficacy of novel compounds, including this compound, and contribute to the discovery of new and effective herbicides. Further studies are warranted to elucidate the specific herbicidal profile of this compound.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Overview of Cyclohexane-1,3-dione Derivatives

The cyclohexane-1,3-dione ring system is a versatile scaffold in medicinal chemistry. In solution, it can exist in equilibrium between its diketo and enol tautomeric forms. The conformation of the six-membered ring is also flexible and can adopt various forms, such as chair, boat, or twist-boat conformations, depending on the substitution pattern and crystal packing forces.

In the solid state, the conformation is fixed. For instance, in the crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, the cyclohexane-1,3-dione ring adopts a twist-boat conformation[1]. The introduction of a bulky substituent at the 5-position, such as a 4-methoxyphenyl group, is expected to significantly influence the preferred conformation and the overall crystal packing.

Derivatives with different substituents on the phenyl ring (e.g., chloro, nitro, or other alkyl/alkoxy groups) will exhibit variations in their crystal structures due to differing electronic and steric effects. These variations can manifest in:

  • Molecular Conformation: Changes in torsion angles between the phenyl and cyclohexane rings.

  • Intermolecular Interactions: Formation of different hydrogen bonding networks, π-π stacking, or other non-covalent interactions, which dictate the crystal packing.

  • Unit Cell Parameters: Alterations in the dimensions and angles of the crystal lattice.

A systematic study of these derivatives would provide valuable structure-activity relationship (SAR) insights, crucial for drug design and development.

Comparative Crystallographic Data

A comprehensive table comparing the crystallographic data of various 5-(4-Methoxyphenyl)cyclohexane-1,3-dione derivatives would be invaluable. However, due to the limited availability of public crystallographic data for a series of these specific compounds, a quantitative comparison is not feasible at this time. Researchers are encouraged to deposit their crystal structures in public databases like the Cambridge Structural Database (CSD) to facilitate such comparative analyses in the future.

For context, a related structure, 2-[chloro(4-methoxyphenyl)methyl]-2-(4-methoxyphenyl)-5,5-dimethylcyclohexane-1,3-dione, has been structurally characterized, revealing specific conformations of the cyclohexane-1,3-dione ring[1].

Experimental Protocols

A detailed methodology for the synthesis and X-ray crystal structure determination is crucial for reproducibility and comparison. The following is a representative protocol adapted from the synthesis and crystallographic analysis of a related cyclohexane-1,3-dione derivative[1].

Synthesis and Crystallization
  • Synthesis: The synthesis of 5-aryl-cyclohexane-1,3-dione derivatives can be achieved through various organic synthesis routes, often involving Michael addition reactions. For example, the reaction of a substituted benzaldehyde with a malonic ester derivative, followed by cyclization, is a common approach.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).

X-ray Data Collection and Structure Refinement
  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using software like CHECKCIF.

Visualizations

Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the general workflow from a synthesized compound to a refined crystal structure.

workflow A Synthesis of Derivative B Purification A->B C Single Crystal Growth B->C D X-ray Data Collection C->D E Structure Solution D->E F Structure Refinement E->F G Data Validation & Deposition F->G H Final Crystal Structure G->H

Caption: General workflow for X-ray crystal structure analysis.

Structural Relationship of Derivatives

This diagram illustrates the relationship between the core structure of this compound and its potential derivatives.

derivatives Core This compound Derivatives Derivatives Core->Derivatives Substituents Substituents (R) Substituents->Derivatives Properties Physicochemical & Biological Properties Derivatives->Properties SAR Structure-Activity Relationship (SAR) Properties->SAR

References

Quantitative Structure-Activity Relationship of Triketone Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triketone herbicides represent a significant class of bleaching herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] This inhibition disrupts the biosynthesis of plastoquinone and tocopherols, essential components for photosynthesis and protection against photo-oxidation, ultimately leading to the characteristic bleaching symptoms and death of susceptible weeds.[4][5][6] The development of new and more effective triketone herbicides is driven by the need to manage weed resistance and improve crop selectivity. Quantitative structure-activity relationship (QSAR) studies are crucial computational tools in this process, enabling the prediction of herbicidal activity based on the physicochemical properties of the molecules and guiding the synthesis of novel, potent compounds.[7][8][9]

This guide provides a comparative analysis of the QSAR of triketone herbicides, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid in the rational design of next-generation herbicides.

Comparative Analysis of Herbicidal Activity

The herbicidal activity of triketone derivatives is typically evaluated by their ability to inhibit the HPPD enzyme, often expressed as the concentration required for 50% inhibition (IC50) or the negative logarithm of the inhibitory constant (pKi). The following tables summarize the structure-activity relationships of various triketone analogues, highlighting the impact of different substituents on their herbicidal potency.

Table 1: QSAR of 2-(Aryloxyacetyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors

Compound IDR1R2R3R4pKi
1HHHH6.04
22-ClHHH6.59
32-NO2HHH7.54
42-CH3HHH6.33
5H4-ClHH6.82
6H4-CF3HH7.34
72-Cl4-ClHH7.89
82-NO24-CF3HH8.39
9HH5-CH3H5.87
10HHH6-Cl6.21

Data synthesized from a study on 2-(aryloxyacetyl)cyclohexane-1,3-diones. The pKi value is the negative logarithm of the inhibitory constant (Ki), where a higher value indicates greater potency.

Table 2: Herbicidal Activity of Phenyl-Substituted Benzoylpyrazoles

Compound IDR (Phenyl Position)% Inhibition of Avena fatua @ 100 g/ha
1H20
24-OCH390
34-OC2H595
44-Cl75
54-CH380
62-CH360
72-Cl55
82-CH3, 4-OCH398

Data illustrates the importance of the substituent on the phenyl ring for herbicidal activity against grass weeds. The presence of an alkoxy group at the 4-position of the phenyl ring significantly enhances activity.[10]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Understanding these protocols is essential for interpreting the results and designing further studies.

HPPD Inhibition Assay

The inhibitory activity of the triketone compounds against the HPPD enzyme is a primary measure of their potential as herbicides. A common method involves the following steps:

  • Enzyme Source: The HPPD enzyme is typically purified from a plant source, such as Arabidopsis thaliana, or expressed in a recombinant system.[11]

  • Assay Principle: The assay measures the activity of HPPD by monitoring the consumption of its substrate, p-hydroxyphenylpyruvate (HPPD), or the formation of its product, homogentisate. This is often done spectrophotometrically by measuring the change in absorbance at a specific wavelength.

  • Procedure:

    • A reaction mixture is prepared containing a buffer, the HPPD enzyme, and a cofactor such as ascorbate.

    • The triketone inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the mixture at various concentrations.

    • The reaction is initiated by the addition of the substrate, HPPD.

    • The rate of the reaction is monitored over time.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Whole-Plant Herbicidal Activity Assay

To assess the practical effectiveness of the compounds, greenhouse or field trials are conducted on target weed species.

  • Plant Growth: Weed species, such as wild oat (Avena fatua) or green foxtail (Setaria viridis), are grown in pots under controlled environmental conditions (temperature, light, humidity).[10]

  • Herbicide Application: The synthesized compounds are formulated and applied to the plants at different growth stages (e.g., post-emergence). Application is typically done using a laboratory sprayer to ensure uniform coverage.

  • Evaluation: The herbicidal effect is visually assessed at specific time points after treatment (e.g., 7, 14, and 21 days). The assessment is usually based on a rating scale (e.g., 0% = no effect, 100% = complete plant death), considering symptoms like bleaching, necrosis, and growth inhibition.

QSAR Model Development

The development of a QSAR model involves a series of computational steps to correlate the chemical structure of the compounds with their biological activity.

  • Data Collection: A dataset of compounds with known biological activity (e.g., pKi or IC50 values) is compiled.[12]

  • Molecular Modeling and Alignment: The 3D structures of the molecules are generated and optimized using molecular mechanics or quantum chemistry methods. The molecules are then aligned based on a common substructure or pharmacophore.[4]

  • Descriptor Calculation: A wide range of molecular descriptors, representing physicochemical properties such as steric, electronic, and hydrophobic characteristics, are calculated for each molecule.

  • Model Generation and Validation: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a mathematical model that relates the descriptors to the biological activity.[4] The predictive power of the model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds.

Visualizing Key Processes

Diagrams are powerful tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using the DOT language.

G Mechanism of Action of Triketone Herbicides cluster_pathway Tyrosine Catabolism Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate (HPPD) Tyrosine->HPPD substrate Homogentisate Homogentisate HPPD->Homogentisate product Bleaching Bleaching & Plant Death HPPD->Bleaching Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis & Photoprotection Carotenoids->Photosynthesis Triketone Triketone Herbicides Triketone->Inhibition G General Workflow of a QSAR Study Data 1. Data Collection (Chemical Structures & Biological Activity) Modeling 2. Molecular Modeling & Alignment Data->Modeling Descriptors 3. Descriptor Calculation (Steric, Electronic, etc.) Modeling->Descriptors Model_Gen 4. Model Generation (e.g., CoMFA, CoMSIA) Descriptors->Model_Gen Validation 5. Model Validation (Internal & External) Model_Gen->Validation Prediction 6. Prediction of Activity for New Compounds Validation->Prediction Synthesis 7. Synthesis & Testing of Novel Compounds Prediction->Synthesis Synthesis->Data Feedback Loop

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione. The following procedural guidance is based on best practices for handling non-halogenated organic compounds in a laboratory setting, particularly in the absence of a specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should use this information as a preliminary guide and always consult with their institution's Environmental Health and Safety (EHS) department for final instructions.

I. Understanding the Compound and Potential Hazards

II. Quantitative Data for Structurally Related Compounds

In the absence of specific data for this compound, the following table summarizes key quantitative information for related compounds. This data is for informational purposes only and should be used to infer potential hazards cautiously.

CompoundCAS NumberOSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)Flash Point
Cyclohexane110-82-7300 ppm300 ppm100 ppm-20 °C (-4 °F)
Cyclohexanone108-94-150 ppm25 ppm20 ppm44 °C (111 °F)

Data sourced from publicly available safety data sheets.

III. Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a fully buttoned lab coat, long pants, and closed-toe shoes.

  • Use chemical-resistant gloves (nitrile or neoprene are generally suitable for organic solids).

  • Wear safety glasses or goggles to protect from potential dust or splashes.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the sink or in regular trash.[2]

  • Designate a specific, properly labeled hazardous waste container for "Non-Halogenated Organic Solids."[3]

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[4]

  • Affix a hazardous waste label to the container before adding any waste. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2][4]

3. Transferring the Waste:

  • Conduct all transfers of the solid waste within a certified chemical fume hood to minimize inhalation exposure.

  • Use a dedicated scoop or spatula for the transfer.

  • Avoid creating dust. If the material is a fine powder, handle it with extra care.

  • After transferring the waste, securely close the waste container.

4. Storage of Waste Container:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be away from ignition sources and incompatible materials.[5]

  • Ensure the container is stored in secondary containment to prevent spills.[4]

5. Arranging for Final Disposal:

  • Once the waste container is full or when it is no longer needed, arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[5]

  • Follow your institution's specific procedures for waste pickup requests.

IV. Spill and Emergency Procedures

  • In case of a small spill:

    • If it is safe to do so, restrict access to the area.

    • Wearing appropriate PPE, gently sweep or scoop up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • In case of a large spill or if you feel it is unsafe to handle:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department or emergency response team immediately.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_procedure Disposal Procedure start Start: Have 5-(4-Methoxyphenyl) cyclohexane-1,3-dione for disposal ppe Wear Appropriate PPE: Lab coat, gloves, safety glasses start->ppe is_sds_available Is a specific SDS available? ppe->is_sds_available follow_sds Follow disposal instructions in the SDS is_sds_available->follow_sds Yes treat_as_unknown Treat as potentially hazardous non-halogenated organic solid is_sds_available->treat_as_unknown No container Use a labeled 'Non-Halogenated Organic Solids' waste container follow_sds->container treat_as_unknown->container transfer Transfer waste in a chemical fume hood container->transfer storage Store container in a designated Satellite Accumulation Area transfer->storage pickup Arrange for pickup by EHS or licensed contractor storage->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace a formal risk assessment or the specific disposal protocols of your institution. Always prioritize safety and consult with your EHS department for definitive guidance on chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.